(9Z)-pentadecenoyl-CoA
Description
Propriétés
Formule moléculaire |
C36H62N7O17P3S |
|---|---|
Poids moléculaire |
989.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-pentadec-9-enethioate |
InChI |
InChI=1S/C36H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h8-9,23-25,29-31,35,46-47H,4-7,10-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b9-8-/t25-,29-,30-,31+,35-/m1/s1 |
Clé InChI |
XMPFXBHKBOCKOI-IKTIRWBQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Endogenous Presence of (9Z)-Pentadecenoyl-CoA in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Pentadecenoyl-CoA is the activated form of (9Z)-pentadecenoic acid, a 15-carbon monounsaturated odd-chain fatty acid. While its saturated counterpart, pentadecanoyl-CoA, derived from dietary pentadecanoic acid (C15:0), is a known metabolite, the endogenous presence and metabolic significance of this compound in mammals are still emerging areas of research. This technical guide synthesizes the current understanding and provides a theoretical framework for the biosynthesis, metabolism, and potential physiological roles of this novel acyl-CoA. Drawing parallels with well-characterized even-chain fatty acids, we propose that this compound is endogenously synthesized from pentadecanoyl-CoA via the action of stearoyl-CoA desaturase (SCD). This document outlines the hypothesized metabolic pathways, details experimental protocols for its detection and quantification, and discusses its potential involvement in cellular signaling.
Introduction
Odd-chain fatty acids (OCFAs) and their derivatives, once considered minor players in lipid metabolism, are gaining increasing attention for their roles as biomarkers and bioactive molecules. Pentadecanoic acid (C15:0), a saturated OCFA primarily obtained from dairy products, has been inversely associated with the risk of metabolic diseases. Its activated form, pentadecanoyl-CoA, is the precursor for the synthesis of this compound. The introduction of a double bond at the Δ9 position suggests a potential role for this molecule in modulating membrane fluidity, lipid signaling, and overall metabolic homeostasis, similar to its even-chain analog, oleoyl-CoA.
Biosynthesis of this compound
The primary proposed pathway for the endogenous synthesis of this compound in mammals is the desaturation of pentadecanoyl-CoA. This reaction is catalyzed by the enzyme stearoyl-CoA desaturase (SCD), an integral membrane protein of the endoplasmic reticulum.
-
Substrate: Pentadecanoyl-CoA, the activated form of pentadecanoic acid (C15:0).
-
Enzyme: Stearoyl-CoA Desaturase (SCD). Mammals express several isoforms of SCD, with SCD1 being the most prominent in lipogenic tissues like the liver and adipose tissue. SCD enzymes introduce a single cis-double bond at the Δ9 position of fatty acyl-CoA substrates.[1][2][3]
-
Reaction: The desaturation of pentadecanoyl-CoA requires molecular oxygen, NAD(P)H, and the electron transport components cytochrome b5 and cytochrome b5 reductase.[2][3]
While the preferred substrates for SCD1 are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), studies have shown that SCDs can act on a range of saturated fatty acyl-CoAs with chain lengths from 14 to 19 carbons.[4] This provides a strong basis for the enzymatic conversion of pentadecanoyl-CoA to this compound.
Metabolism of this compound
Once synthesized, this compound can enter several metabolic pathways:
-
Incorporation into Complex Lipids: Similar to other fatty acyl-CoAs, this compound can be esterified into various complex lipids, including phospholipids, triglycerides, and cholesterol esters. This incorporation can influence the fluidity and signaling properties of cellular membranes.
-
Chain Elongation and Further Desaturation: this compound can potentially undergo further elongation by elongase enzymes and subsequent desaturation by other desaturases, leading to the formation of longer-chain monounsaturated and polyunsaturated fatty acids.
-
β-Oxidation: As an odd-chain fatty acyl-CoA, this compound is expected to undergo β-oxidation in the mitochondria. This process will yield acetyl-CoA molecules until the final round, which produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, providing an anaplerotic substrate.
Potential Physiological Roles and Signaling
While direct evidence for the signaling roles of this compound is limited, we can infer potential functions based on its precursor, C15:0, and its structural analog, palmitoleic acid (C16:1n7), a known lipokine.
-
Modulation of Cellular Signaling: Pentadecanoic acid (C15:0) has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR), key regulators of cellular energy homeostasis and growth.[5][6] It is plausible that this compound or its derivatives could also modulate these pathways.
-
Lipokine Activity: Palmitoleic acid, another SCD1 product, acts as a lipokine, a lipid hormone that communicates between adipose tissue and other organs to regulate systemic metabolism.[7][8][9][10] Given its structural similarity, (9Z)-pentadecenoic acid, derived from this compound, may also possess lipokine properties, potentially influencing insulin (B600854) sensitivity and lipid metabolism in distant tissues.
-
Anti-inflammatory Effects: C15:0 has demonstrated broad anti-inflammatory properties.[11] The desaturation to C15:1 could alter these properties, and further investigation is warranted.
Quantitative Data
Direct quantitative data for endogenous this compound in mammalian tissues is not yet available in the literature. However, concentrations of its precursor, pentadecanoic acid (C15:0), have been reported in various human and animal tissues.
Table 1: Representative Concentrations of Pentadecanoic Acid (C15:0) in Human Plasma/Serum
| Population/Study Cohort | Matrix | C15:0 Concentration (as % of total fatty acids) | Reference |
| EPIC-Potsdam study | Plasma | ~0.2% | [12] |
| General Adult Population | Plasma | 0.21 - 0.41% | [13] |
Experimental Protocols
The detection and quantification of this compound require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a proposed method adapted from established procedures for the analysis of other acyl-CoAs.
Extraction of Acyl-CoAs from Mammalian Tissues
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water) containing an internal standard. Pentadecanoyl-CoA (C15:0-CoA) or another odd-chain acyl-CoA not expected to be abundant in the sample can be used as an internal standard.[4][11]
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified using a C18 SPE cartridge to remove interfering substances.
-
Condition the cartridge with methanol (B129727), followed by equilibration with an aqueous buffer.
-
Load the sample supernatant.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol or acetonitrile).
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity. This compound is expected to elute slightly earlier than pentadecanoyl-CoA due to the presence of the double bond.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte of interest.
-
Precursor Ion ([M+H]⁺): For this compound (C₃₆H₆₂N₇O₁₇P₃S), the theoretical m/z of the protonated molecule is 1002.34.
-
Product Ion: A characteristic fragment ion resulting from the cleavage of the phosphodiester bond is typically monitored (e.g., m/z 495.1).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of its MRM transition to that of a known concentration of an internal standard.
-
Conclusion
The endogenous presence of this compound in mammals is a compelling hypothesis supported by our understanding of odd-chain fatty acid metabolism and the substrate promiscuity of stearoyl-CoA desaturases. While direct evidence and quantitative data are currently lacking, the analytical methodologies are in place to explore this exciting frontier of lipid research. Elucidating the presence and physiological roles of this compound could unveil new signaling pathways and provide novel insights into the metabolic benefits associated with odd-chain fatty acids. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at characterizing this potentially important, yet understudied, metabolite.
References
- 1. Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo biosynthesis of odd-chain fatty acids in yarrowia lipolytica enabled by modular pathway engineering [spiral.imperial.ac.uk]
- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 9. mednexus.org [mednexus.org]
- 10. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biosynthesis of (9Z)-Pentadecenoyl-CoA: A Technical Guide for Researchers
December 5, 2025
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of (9Z)-pentadecenoyl-CoA, a C15:1 monounsaturated fatty acyl-CoA. Primarily occurring in bacteria capable of producing odd-chain fatty acids, this pathway is a variation of the well-characterized anaerobic unsaturated fatty acid synthesis machinery. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and provides detailed experimental protocols for the analysis of its intermediates and products. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and metabolic engineering.
Introduction
Unsaturated fatty acids (UFAs) are crucial components of cellular membranes, maintaining their fluidity and function. Bacteria have evolved distinct pathways for UFA biosynthesis, broadly categorized as aerobic (oxygen-dependent) and anaerobic (oxygen-independent). The anaerobic pathway, prevalent in many bacteria including Escherichia coli, introduces a double bond into the growing acyl chain at an early stage, which is then elongated to the final chain length.
While the synthesis of even-chain UFAs like palmitoleic acid (C16:1) and cis-vaccenic acid (C18:1) is well-documented, the biosynthesis of odd-chain UFAs, such as this compound (C15:1), is less commonly detailed. This guide elucidates the specific biosynthetic route to this C15:1 fatty acid, which hinges on the initiation of fatty acid synthesis with a three-carbon primer, propionyl-CoA, instead of the typical two-carbon acetyl-CoA.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs as part of the Type II fatty acid synthase (FASII) system in bacteria. The pathway can be divided into three key stages: initiation with an odd-chain primer, introduction of unsaturation, and subsequent elongation to a C15 chain.
Initiation with Propionyl-CoA
The synthesis of odd-chain fatty acids commences with the condensation of propionyl-CoA with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH).[1][2] This initial reaction forms a five-carbon β-ketoacyl-ACP intermediate, β-ketovaleryl-ACP.
-
Enzyme: β-ketoacyl-ACP synthase III (FabH)
-
Substrates: Propionyl-CoA, Malonyl-ACP
-
Product: β-Ketovaleryl-ACP, CoA, CO₂
The Anaerobic Unsaturation Pathway
Following the initial condensation, the pathway merges with the canonical anaerobic UFA synthesis machinery. The key enzyme responsible for introducing the double bond is β-hydroxydecanoyl-ACP dehydratase/isomerase (FabA). FabA acts on a 10-carbon intermediate, β-hydroxydecanoyl-ACP, to create a trans-2-decenoyl-ACP, which is then isomerized to cis-3-decenoyl-ACP. This cis-double bond is preserved during subsequent elongation steps.
To reach the C10 intermediate from the initial C5 product, the β-ketovaleryl-ACP undergoes two rounds of elongation, each adding two carbons from malonyl-ACP. These cycles involve the sequential action of a β-ketoacyl-ACP reductase (FabG), a β-hydroxyacyl-ACP dehydratase (FabZ), and an enoyl-ACP reductase (FabI).
Elongation to (9Z)-Pentadecenoyl-ACP
The crucial step for UFA synthesis is the elongation of the cis-3-decenoyl-ACP intermediate, which is catalyzed by β-ketoacyl-ACP synthase I (FabB).[3] FabB has a strong preference for this C10 unsaturated substrate and catalyzes its condensation with malonyl-ACP to form β-keto-cis-5-dodecenoyl-ACP.
Subsequent elongation cycles continue to add two-carbon units to the growing unsaturated acyl chain. While FabB shows reduced activity on substrates longer than 12 carbons, β-ketoacyl-ACP synthase II (FabF) is more efficient at elongating longer-chain acyl-ACPs.[4][5] It is therefore likely that FabF takes over the elongation of the C12 and C14 unsaturated intermediates to ultimately produce the C15 acyl-ACP.
The final product of the FASII pathway is (9Z)-pentadecenoyl-ACP.
Conversion to this compound
The final step is the conversion of the acyl-ACP product to its corresponding acyl-CoA thioester. This can be accomplished by an acyl-ACP thioesterase, which hydrolyzes the acyl group from ACP to yield a free fatty acid, followed by the action of an acyl-CoA synthetase (FadD) which ligates the fatty acid to Coenzyme A.[6]
Quantitative Data
The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in the pathway. Note: Specific kinetic data for all intermediates in the C15:1 pathway are not extensively available and may vary between bacterial species. The data presented here are primarily from studies on E. coli enzymes with analogous substrates.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Source(s) |
| FabH | Propionyl-CoA | ~5-20 | ~1-5 | [1][2] |
| Malonyl-ACP | ~10-50 | - | [1][2] | |
| FabA | β-Hydroxydecanoyl-ACP | ~20-60 | ~10-30 | |
| FabB | cis-3-Decenoyl-ACP | ~5-15 | ~5-20 | [3] |
| Malonyl-ACP | ~20-70 | - | [3] | |
| FabF | Palmitoleoyl-ACP (C16:1) | ~10-40 | ~8-25 | [4][5] |
| Malonyl-ACP | ~15-60 | - | [4][5] |
Experimental Protocols
In Vitro Reconstitution of the Unsaturated Fatty Acid Biosynthesis Pathway
This protocol describes the in vitro reconstitution of the key elongation steps of the anaerobic unsaturated fatty acid synthesis pathway.
Materials:
-
Purified enzymes: FabA, FabB, FabG, FabZ, FabI, Acyl-ACP synthetase (AasS)
-
Holo-Acyl Carrier Protein (ACP)
-
Propionyl-CoA
-
Malonyl-CoA
-
NADPH
-
NADH
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 10% SDS)
-
Radiolabeled precursors (e.g., [¹⁴C]-malonyl-CoA) for activity assays
Procedure:
-
Preparation of Acyl-ACP Substrates: If not starting from propionyl-CoA, specific acyl-ACP intermediates can be prepared using Acyl-ACP synthetase (AasS) and the corresponding fatty acid.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified enzymes (concentrations to be optimized, typically in the low µM range), holo-ACP, and cofactors (NADPH, NADH, ATP).
-
Initiation: Start the reaction by adding the substrates (propionyl-CoA and malonyl-CoA). For radiolabeling experiments, include the radiolabeled substrate at this step.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the products by methods such as thin-layer chromatography (TLC) for radiolabeled products or by LC-MS for detailed product identification and quantification.[7]
Analysis of Acyl-CoA and Acyl-ACP Intermediates by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acyl-CoA and acyl-ACP intermediates from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture by centrifugation at a low temperature. Immediately quench metabolism by resuspending the cell pellet in a cold extraction solvent.
-
Cell Lysis: Lyse the cells using methods such as sonication or bead beating while keeping the sample on ice.
-
Extraction: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
Sample Preparation: For acyl-CoA analysis, the supernatant can often be directly analyzed after dilution. For acyl-ACP analysis, protein precipitation (e.g., with trichloroacetic acid) followed by enzymatic digestion (e.g., with Asp-N) to release the phosphopantetheinyl-acyl moiety may be necessary.[5]
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system. Use a gradient elution profile with solvents such as water with formic acid and acetonitrile with formic acid to separate the analytes.
-
Data Analysis: Identify and quantify the target acyl-CoA and acyl-ACP species based on their retention times and specific mass transitions (multiple reaction monitoring - MRM).
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Fatty Acid Analysis
Caption: Experimental workflow for bacterial fatty acid analysis.
Conclusion
The biosynthesis of this compound represents a fascinating variation of the canonical anaerobic unsaturated fatty acid synthesis pathway. By initiating with propionyl-CoA, bacteria can generate a diverse array of odd-chain fatty acids, thereby modulating their membrane composition and physical properties. Understanding this pathway in detail is not only fundamental to bacterial physiology but also opens avenues for metabolic engineering to produce novel fatty acid-derived biofuels and chemicals. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to investigate and manipulate this important metabolic route. Further research is warranted to fully elucidate the kinetic parameters of all enzymatic steps and the regulatory mechanisms that govern the flux through this pathway in different bacterial species.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. The β-Ketoacyl-ACP Synthase FabF Catalyzes Carbon-Carbon Bond Formation in a Bimodal Pattern for Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering Escherichia coli to synthesize free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Elusive Olefin: A Technical Guide to the Natural Sources of Pentadeca-9-enoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadeca-9-enoic acid (C15:1n-6) is a rare, odd-chain monounsaturated fatty acid whose natural distribution and biological significance are not extensively documented. Unlike its saturated counterpart, pentadecanoic acid (C15:0), which is a recognized biomarker for dairy intake, pentadeca-9-enoic acid remains a largely uncharacterized lipid molecule. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of pentadeca-9-enoic acid. It collates the sparse available data on its occurrence, outlines generalized experimental protocols for its analysis, and discusses its putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the study of this uncommon fatty acid and to highlight the significant gaps in the current understanding of its biochemistry and natural distribution.
Introduction
Odd-chain fatty acids (OCFAs) have garnered increasing interest in the scientific community for their potential roles in human health and as biomarkers of diet and metabolic processes. While the saturated OCFAs, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are relatively well-studied, their unsaturated counterparts are less understood. Pentadeca-9-enoic acid, a monounsaturated fatty acid with a 15-carbon chain and a single double bond at the ninth carbon from the carboxyl end, is one such molecule. Its scarcity in common food sources and the limited literature detailing its presence in nature make it a challenging but potentially rewarding subject of study. This guide synthesizes the available information on the natural origins of this elusive fatty acid.
Confirmed Natural Sources of Pentadeca-9-enoic Acid
The presence of pentadeca-9-enoic acid in the biosphere is not widespread, and quantitative data is notably absent in the existing literature. However, a few sources have been identified through chemical analysis.
Table 1: Documented Natural Sources of Pentadeca-9-enoic Acid
| Kingdom | Species | Common Name | Tissue/Part | Quantitative Data | Citation |
| Plantae | Elaeagnus angustifolia | Russian Olive | Not specified | Not available | [1] |
| Animalia | Osmerus mordax | Rainbow Smelt | Not specified | Not available | [2] |
It is crucial to note that while these sources are documented, the concentration of pentadeca-9-enoic acid within them has not been quantified in the cited literature.[1][2] Further research is required to determine the abundance of this fatty acid in these and other potential sources. The majority of fatty acid profile analyses of Elaeagnus angustifolia seeds and Osmerus mordax tissue do not specifically list pentadeca-9-enoic acid, focusing instead on more common fatty acids.[3][4][5] This suggests that if present, it is likely a minor component.
Putative Biosynthesis of Pentadeca-9-enoic Acid
The biosynthetic pathway for pentadeca-9-enoic acid has not been explicitly elucidated in any organism. However, a theoretical pathway can be proposed based on the established mechanisms of odd-chain fatty acid synthesis and fatty acid desaturation.
The synthesis of odd-chain fatty acids commences with propionyl-CoA as the primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[6] Through successive cycles of elongation by the fatty acid synthase (FAS) complex, a 15-carbon saturated fatty acid, pentadecanoic acid (C15:0), is produced.
The introduction of a double bond at the ∆9 position would then be catalyzed by a stearoyl-CoA desaturase (SCD)-like enzyme. These enzymes are responsible for creating a cis-double bond between carbons 9 and 10 of a saturated fatty acyl-CoA.
References
- 1. Exploring the Multifaceted Potential of Elaeagnus angustifolia L.: A Comprehensive Review of Its Nutritional, Pharmacological, and Environmental Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Russian olive (Elaeagnus angustifolia) as a herbal healer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation the diversity, percentage and profile of fatty acids in the seeds of different populations of Russian olive (Elaeagnus angustifolia L.) [fsct.modares.ac.ir]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Role of Pentadecenoyl-CoA in Fatty Acid Metabolism
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: Pentadecenoyl-CoA is the activated form of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid that is increasingly recognized for its physiological significance. While specific research on the unsaturated variant, (9Z)-pentadecenoyl-CoA, is not extensively available in current scientific literature, this guide provides a comprehensive overview of the metabolic roles of pentadecenoyl-CoA, derived from the more prevalent C15:0. This document details the biosynthesis, degradation, and regulatory functions of pentadecenoyl-CoA within the broader context of fatty acid metabolism. It includes a summary of quantitative data, detailed experimental methodologies for the analysis of acyl-CoAs, and visual representations of key metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Pentadecenoyl-CoA and Odd-Chain Fatty Acids
Fatty acids are fundamental to cellular structure and function, serving as energy sources, signaling molecules, and components of complex lipids. While even-chain fatty acids are the most abundant, odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0), are gaining significant research interest. OCFAs are characterized by an odd number of carbon atoms in their aliphatic tail. Pentadecanoic acid is found primarily in dairy fat, ruminant meat, and some plants[1].
The metabolic activation of pentadecanoic acid to pentadecanoyl-CoA is a prerequisite for its participation in various metabolic pathways. This activation is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent manner[2]. Once activated, pentadecanoyl-CoA can enter pathways of β-oxidation for energy production or serve as a substrate for the synthesis of other lipids.
It is important to note that while this guide focuses on pentadecenoyl-CoA derived from the saturated C15:0 fatty acid, the existence and metabolic fate of unsaturated C15 fatty acids, such as a putative (9Z)-pentadecenoic acid, and its corresponding acyl-CoA, are not well-documented. Therefore, the subsequent sections will address the known metabolism of the saturated pentadecanoyl-CoA.
Biosynthesis and Sources of Pentadecanoyl-CoA
The primary source of pentadecanoyl-CoA in mammals is exogenous, derived from the diet. Pentadecanoic acid from dietary sources is absorbed and then activated to pentadecanoyl-CoA in the cytoplasm of various cells.
Endogenous synthesis of odd-chain fatty acids, including C15:0, can also occur, although it is less common than even-chain fatty acid synthesis. The biosynthesis of OCFAs utilizes propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids[3]. Propionyl-CoA can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and from the β-oxidation of even-chain fatty acids with a final three-carbon unit.
The synthesis of the fatty acid chain proceeds via the fatty acid synthase (FAS) complex, with malonyl-CoA providing the two-carbon units for elongation[4].
Signaling Pathway for Fatty Acid Synthesis Initiation
Caption: Biosynthesis of Pentadecanoyl-CoA from Propionyl-CoA.
Degradation of Pentadecanoyl-CoA
Pentadecanoyl-CoA is primarily degraded through the mitochondrial β-oxidation pathway to generate energy. The process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.
Each cycle of β-oxidation of a saturated acyl-CoA with an odd number of carbons proceeds similarly to that of even-chain fatty acids, shortening the chain by two carbons and producing one molecule of acetyl-CoA and one molecule of FADH₂ and NADH. This continues until the final three carbons remain as propionyl-CoA .
Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle.
β-Oxidation Pathway of Pentadecanoyl-CoA
Caption: Mitochondrial β-oxidation of Pentadecanoyl-CoA.
Quantitative Data
The concentration of C15:0 and its derivatives can vary significantly depending on diet and metabolic state. The following table summarizes representative quantitative data for pentadecanoic acid (C15:0) in various biological samples. Data for pentadecenoyl-CoA itself is less commonly reported due to its transient nature and analytical challenges.
| Biological Matrix | Species | Condition | C15:0 Concentration (% of total fatty acids) | Reference |
| Cow Milk Fat | Bos taurus | Normal Diet | 1.2% | [1] |
| Human Plasma | Homo sapiens | Normal Diet | <0.5% | [5] |
| Human Sebum | Homo sapiens | Healthy Control | Variable, detected | [6] |
Experimental Protocols
The study of pentadecenoyl-CoA and other acyl-CoAs requires specialized analytical techniques due to their low abundance and chemical instability.
Extraction of Acyl-CoAs from Tissues and Cells
Objective: To isolate acyl-CoAs from biological samples for subsequent analysis.
Materials:
-
Frozen tissue or cell pellet
-
Methanol-chloroform (2:1, v/v)
-
Internal standards (e.g., heptadecanoyl-CoA)[7]
-
Solid Phase Extraction (SPE) columns (e.g., C18)[7]
-
Homogenizer
-
Centrifuge
Protocol:
-
Homogenize the frozen tissue or cell pellet in ice-cold methanol-chloroform (2:1) containing internal standards.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the lipid and acyl-CoA extract.
-
Purify the acyl-CoAs from the extract using SPE. Condition the SPE column with methanol (B129727), equilibrate with water, load the sample, wash with an acidic solution, and elute the acyl-CoAs with a basic methanol solution[7].
-
Dry the eluted fraction under a stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in an appropriate solvent for analysis.
Quantification of Acyl-CoAs by LC-MS/MS
Objective: To quantify the levels of specific acyl-CoAs in a purified extract.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocol:
-
Separate the reconstituted acyl-CoAs using reversed-phase UHPLC. A C18 column is commonly used with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Detect the acyl-CoAs using the MS/MS system in positive ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA of interest and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of 507 Da[7].
-
Construct a standard curve using known concentrations of acyl-CoA standards to determine the absolute concentration in the samples.
Experimental Workflow for Acyl-CoA Analysis
Caption: General workflow for the analysis of Acyl-CoAs.
Regulatory Roles and Future Directions
Pentadecanoyl-CoA and its parent fatty acid, C15:0, are emerging as important molecules in cellular regulation. Recent studies suggest that C15:0 may have beneficial effects on metabolic health, including improvements in mitochondrial function and reductions in inflammation[8]. The conversion to pentadecanoyl-CoA is the initial step for these downstream effects.
The metabolism of pentadecanoyl-CoA to propionyl-CoA is also significant, as propionyl-CoA can influence the citric acid cycle and gluconeogenesis.
Future research is warranted to elucidate the specific roles of pentadecanoyl-CoA in signaling and gene regulation. Furthermore, the potential existence and metabolic pathways of unsaturated C15 fatty acyl-CoAs, such as this compound, represent an unexplored area of lipid metabolism that could yield novel insights into cellular physiology and disease. The development of more sensitive and specific analytical methods will be crucial for advancing our understanding of these low-abundant but potentially potent metabolic intermediates.
Conclusion
Pentadecanoyl-CoA is a key intermediate in the metabolism of the odd-chain fatty acid pentadecanoic acid. Its synthesis from dietary sources and subsequent degradation via β-oxidation are integral to cellular energy homeostasis. While the specific isomer this compound remains poorly characterized, the study of pentadecanoyl-CoA and other odd-chain acyl-CoAs offers a promising avenue for understanding metabolic health and developing novel therapeutic strategies. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the roles of these unique lipids in health and disease.
References
- 1. Pentadecylic acid - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance [ourbiochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Quantitative and Qualitative Alterations in the Fatty Acid Contents of the Sebum of Patients with Inflammatory Acne during Treatment with Systemic Lymecycline and/or Oral Fatty Acid Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Potential Cellular Functions of (9Z)-Pentadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Pentadecenoyl-CoA is the activated form of (9Z)-pentadecenoic acid, a monounsaturated odd-chain fatty acid. While research has increasingly focused on the biological activities of its corresponding free fatty acid, pentadecanoic acid (C15:0), the specific cellular roles of this compound remain an area of emerging investigation. This technical guide synthesizes the current understanding of fatty acyl-CoA metabolism and signaling to postulate the potential functions of this compound. We will explore its likely involvement in energy metabolism, lipid synthesis, and cellular signaling pathways, and provide an overview of experimental protocols that can be employed to further elucidate its functions.
Introduction to this compound
This compound is a long-chain fatty acyl-coenzyme A (CoA) molecule. Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as activated forms of fatty acids that can be directed into various metabolic fates.[1][2] The formation of this compound from (9Z)-pentadecenoic acid is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent reaction.[2] This activation is a critical step, priming the fatty acid for participation in cellular processes.
Odd-chain fatty acids, such as the C15 backbone of this compound, are of particular interest due to their unique metabolic end-product, propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates.[3] While the saturated counterpart, pentadecanoyl-CoA, has been more extensively studied in the context of pentadecanoic acid (C15:0) metabolism, the introduction of a cis double bond at the ninth carbon in this compound suggests distinct roles in membrane fluidity, signaling, and substrate specificity for various enzymes.
Potential Metabolic Fates of this compound
The metabolic pathways involving this compound are likely analogous to those of other long-chain unsaturated fatty acyl-CoAs.
Beta-Oxidation for Energy Production
A primary role for this compound is its entry into the mitochondrial beta-oxidation pathway to generate energy.[4] The process involves a series of enzymatic reactions that sequentially shorten the acyl chain, producing acetyl-CoA and reducing equivalents (NADH and FADH2). Due to its odd-numbered carbon chain, the final round of beta-oxidation of this compound is predicted to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, thus having an anaplerotic effect.[3]
Incorporation into Complex Lipids
This compound can serve as a substrate for the synthesis of various classes of lipids, including phospholipids, triglycerides, and cholesterol esters.[5] Its incorporation into these lipids can influence the physical properties of cellular membranes and lipid droplets. The presence of the cis double bond would be expected to increase the fluidity of phospholipid bilayers, potentially modulating the function of membrane-bound proteins.
Elongation and Desaturation
This compound may also be a substrate for fatty acid elongases and desaturases, leading to the formation of longer and more unsaturated fatty acyl-CoAs. This would contribute to the diversity of the cellular lipid pool.
Figure 1. Potential metabolic fates of this compound.
Potential Signaling Functions of this compound
Long-chain fatty acyl-CoAs are increasingly recognized as signaling molecules that can directly or indirectly influence cellular processes.[6][7]
Regulation of Gene Expression
The corresponding free fatty acid, C15:0, has been identified as a dual partial agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ).[3] It is plausible that this compound could also modulate the activity of these nuclear receptors, either directly or by influencing the pool of available fatty acids. PPARs are key regulators of lipid and glucose metabolism.
Allosteric Regulation of Enzymes
Fatty acyl-CoAs can act as allosteric regulators of various enzymes.[6] For instance, acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is inhibited by long-chain fatty acyl-CoAs.[6] this compound could therefore play a role in the feedback regulation of lipid biosynthesis.
Protein Acylation
This compound could serve as a substrate for protein acylation, a post-translational modification that can alter the localization, stability, and function of proteins.
Figure 2. Hypothesized signaling roles of this compound.
Quantitative Data Summary
Specific quantitative data for this compound are currently limited in the literature. The following table provides generalized quantitative information for long-chain fatty acyl-CoA assays, which would be applicable for the study of this compound.
| Parameter | Value Range | Assay Type | Reference |
| Linear Detection Range | 0.3 to 100 µM | Fluorometric Assay | [1][8] |
| Detection Limit | 0.3 µM | Fluorometric Assay | [1] |
| Ki for Acetyl-CoA Carboxylase | ~5 nM (for general acyl-CoA) | Enzyme Inhibition Assay | [6] |
Experimental Protocols
Quantification of this compound in Biological Samples
Objective: To measure the concentration of this compound in cell or tissue lysates.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse cells in 2 mL of methanol (B129727) containing an internal standard (e.g., C17:0-CoA).[9]
-
Incubate at -80°C for 15 minutes.
-
Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 4°C.[9]
-
Transfer the supernatant, mix with 1 mL of acetonitrile (B52724), and evaporate to dryness in a vacuum concentrator.[9]
-
Reconstitute the sample in an appropriate solvent (e.g., 150 µL methanol) for LC-MS/MS analysis.[9]
-
-
LC-MS/MS Analysis:
-
Utilize a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Detect this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the precursor ion and a characteristic product ion resulting from the neutral loss of the CoA moiety.
-
Figure 3. Workflow for LC-MS/MS quantification of acyl-CoAs.
In Vitro Acyl-CoA Synthetase Activity Assay
Objective: To determine the activity of acyl-CoA synthetases towards (9Z)-pentadecenoic acid.
Methodology: Radiometric Assay [2]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cell or tissue lysate (source of ACS)
-
ATP
-
Coenzyme A
-
Mg²⁺
-
Radiolabeled [¹⁴C]-(9Z)-pentadecenoic acid bound to bovine serum albumin (BSA)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Extraction and Quantification:
-
Stop the reaction by adding a mixture of isopropanol, heptane, and sulfuric acid.
-
Perform a phase separation to partition the unreacted radiolabeled fatty acid into the organic phase and the radiolabeled this compound into the aqueous phase.
-
Quantify the amount of radiolabeled product in the aqueous phase using scintillation counting.
-
Cell-Based Functional Assays
Objective: To assess the effect of elevated this compound levels on cellular processes.
Methodology: Cellular Supplementation and Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes).
-
Supplement the culture medium with (9Z)-pentadecenoic acid to increase the intracellular pool of this compound.
-
-
Analysis of Cellular Phenotypes:
-
Lipid Accumulation: Stain cells with Oil Red O or Bodipy to visualize and quantify lipid droplets.
-
Gene Expression: Perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in lipid metabolism (e.g., PPARA, CPT1, ACACA).
-
Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess changes in mitochondrial function.
-
Conclusion and Future Directions
This compound is poised to be a molecule of significant interest in cellular metabolism and signaling. Based on the known functions of its free fatty acid counterpart and other long-chain unsaturated fatty acyl-CoAs, it is likely to play key roles in energy homeostasis, the regulation of lipid synthesis, and the modulation of gene expression. Future research should focus on validating these postulated functions through direct experimental evidence. The development of specific molecular probes and the use of advanced lipidomics and metabolomics platforms will be crucial in delineating the precise cellular pathways and interaction networks of this compound. A deeper understanding of this molecule could provide novel insights into metabolic diseases and open new avenues for therapeutic intervention.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lipid/fatty acid and eicosanoid metabolism assays | Abcam [abcam.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
(9Z)-Pentadecenoyl-CoA: A Hypothetical Exploration of its Discovery and Initial Characterization
Introduction
Odd-chain fatty acids, while less abundant than their even-chain counterparts, play crucial roles in cellular metabolism and signaling. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central intermediates in various metabolic pathways. This document outlines a hypothetical discovery and initial characterization of (9Z)-pentadecenoyl-CoA, a C15:1 monounsaturated fatty acyl-CoA. The proposed pathway of discovery involves its identification as a novel lipid metabolite, followed by its biochemical synthesis and characterization, and finally, an exploration of its potential metabolic fate and signaling roles.
Hypothetical Discovery and Isolation
The discovery of this compound would likely originate from advanced lipidomics screening of a biological system known for unusual fatty acid metabolism, such as certain marine organisms or genetically engineered microbial strains. The initial observation would be an unidentifiable peak in liquid chromatography-mass spectrometry (LC-MS) analyses of the acyl-CoA fraction.
Experimental Protocol: Extraction and Profiling of Acyl-CoAs from Biological Samples
-
Sample Homogenization: Tissues or cells are homogenized in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing antioxidants and protease inhibitors.
-
Lipid Extraction: Acyl-CoAs are extracted using a solid-phase extraction (SPE) method with a C18 cartridge. The sample is loaded onto the pre-conditioned cartridge, washed with a low-concentration organic solvent to remove hydrophilic compounds, and then the acyl-CoAs are eluted with a high-concentration organic solvent (e.g., methanol (B129727) or acetonitrile).
-
LC-MS/MS Analysis: The eluted acyl-CoAs are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). A precursor ion scan for the characteristic fragment of CoA (m/z 428.03) would be employed to specifically detect acyl-CoA species.
-
Identification of Novel Peak: The presence of a peak with a mass-to-charge ratio corresponding to pentadecenoyl-CoA would suggest the presence of this novel molecule. Fragmentation analysis would be used to confirm the acyl chain length and degree of unsaturation.
Biochemical Synthesis and Characterization
Following its putative identification, the definitive characterization of this compound would require its chemical or enzymatic synthesis to provide a standard for comparison.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Reactants: (9Z)-Pentadecenoic acid, Coenzyme A (CoA), and a long-chain acyl-CoA synthetase (ACSL).
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, and 2 mM DTT.
-
Procedure:
-
(9Z)-Pentadecenoic acid is solubilized in a minimal volume of ethanol.
-
The fatty acid is added to the reaction buffer containing CoA and ATP.
-
The reaction is initiated by the addition of a purified ACSL enzyme.
-
The mixture is incubated at 37°C for 1-2 hours.
-
-
Purification: The synthesized this compound is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The purified product is subjected to high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound
| Property | Value | Method |
| Molecular Formula | C36H62N7O17P3S | Mass Spectrometry |
| Exact Mass | 977.3191 g/mol | Mass Spectrometry |
| Precursor Ion (M-H)- | 976.3118 m/z | Negative Ion ESI-MS |
| Key MS/MS Fragments | 428.03 (CoA), 239.20 (C15:1 acyl) | Tandem Mass Spectrometry |
| 1H NMR (Hypothetical) | Peaks corresponding to the vinyl protons of the double bond, methylene (B1212753) protons of the acyl chain, and protons of the CoA moiety. | NMR Spectroscopy |
Potential Metabolic Pathways and Signaling Roles
Once characterized, the biological significance of this compound would be investigated by exploring its role in various metabolic pathways.
A. Beta-Oxidation
As an odd-chain fatty acyl-CoA, this compound would likely undergo mitochondrial beta-oxidation. The process would proceed similarly to even-chain fatty acids until the final round of oxidation, which would yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.
Caption: Hypothetical beta-oxidation of this compound.
B. Incorporation into Complex Lipids
This compound could serve as a substrate for acyltransferases, leading to its incorporation into various complex lipids such as phospholipids, triacylglycerols, and cholesterol esters. This would influence the physicochemical properties of cellular membranes and lipid droplets.
C. Potential Signaling Roles
Acyl-CoAs are increasingly recognized as signaling molecules that can allosterically regulate enzyme activity and influence gene expression through protein acylation. This compound could potentially modulate the activity of nuclear receptors or serve as a substrate for protein acyltransferases, thereby influencing cellular signaling cascades.
Caption: Logical workflow for the discovery and characterization of a novel fatty acyl-CoA.
Conclusion
While the existence and specific biological roles of this compound remain to be definitively established, the framework presented in this guide provides a comprehensive, albeit hypothetical, overview of the potential steps involved in its discovery, characterization, and functional analysis. The methodologies and pathways described are grounded in well-established principles of lipid biochemistry and are intended to serve as a valuable resource for researchers venturing into the exploration of novel lipid metabolites. The discovery of such a molecule would contribute to a deeper understanding of the diversity and complexity of the lipidome and its impact on cellular function.
(9Z)-Pentadecenoyl-CoA: An In-depth Technical Guide on a Potential Biomarker for Metabolic Diseases
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a growing global health crisis. The identification of early and reliable biomarkers is crucial for improved diagnosis, risk stratification, and the development of novel therapeutic interventions. While extensive research has focused on even-chain fatty acids, emerging evidence highlights the significant role of odd-chain fatty acids (OCFAs) in metabolic health. This technical guide focuses on pentadecanoyl-CoA, the activated form of pentadecanoic acid (C15:0), as a promising biomarker in this context.
It is important to note that while this guide addresses the broader topic of C15-acyl-CoA, specific research on the "(9Z)-pentadecenoyl-CoA" isomer is currently limited in the public domain. The majority of available scientific literature focuses on the saturated counterpart, pentadecanoyl-CoA, and its parent fatty acid, C15:0. Therefore, this document will primarily synthesize the extensive findings related to pentadecanoic acid and its CoA ester as a key player in metabolic disease pathways, with the understanding that this is the most relevant and researched molecule in this class to date.
Introduction: The Significance of Odd-Chain Fatty Acids in Metabolic Health
Odd-chain fatty acids, particularly pentadecanoic acid (C15:0), have garnered increasing attention for their inverse association with the risk of developing chronic metabolic diseases.[1][2] Higher circulating levels of C15:0, primarily derived from dairy products and ruminant fats, are linked to improved metabolic profiles, including better insulin (B600854) sensitivity and a lower incidence of type 2 diabetes and NAFLD.[1][3][4] The activated form, pentadecanoyl-CoA, is the direct substrate for metabolic pathways within the cell and is therefore a key molecule in understanding the biological effects of C15:0.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the association between pentadecanoic acid (C15:0) and markers of metabolic diseases.
Table 1: Correlation of Serum C15:0 with NAFLD Parameters
| Parameter | Correlation with Serum C15:0 | Significance (p-value) | Reference |
| NAFLD Activity Score | Negative | < 0.05 | [3][4][5] |
| Hepatocyte Ballooning | Negative | < 0.05 | [3][4][5] |
| Fasting Glucose | Negative | < 0.05 | [3][4][5] |
| Aspartate Aminotransferase (AST) | Negative | < 0.05 | [3][4][5] |
Table 2: Effects of C15:0 Supplementation on Metabolic Markers in Obese Participants
| Parameter | Change in C15:0 Supplemented Group vs. Placebo | Significance | Reference |
| Circulating C15:0 | 1.88 µg/mL greater mean increase | Not specified | [6] |
| Alanine Aminotransferase (ALT) | Significant decrease in high-responder subgroup | Not specified | [6] |
| Aspartate Aminotransferase (AST) | Significant decrease in high-responder subgroup | Not specified | [6] |
Signaling and Metabolic Pathways
Pentadecanoyl-CoA enters the mitochondrial beta-oxidation pathway. Unlike even-chain fatty acids which are degraded exclusively to acetyl-CoA, the final round of beta-oxidation of pentadecanoyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA), through a series of enzymatic reactions known as the VOMIT pathway (Valine, Odd-chain fatty acids, Methionine, Isoleucine, Threonine). This anaplerotic replenishment of TCA cycle intermediates is a key mechanism by which odd-chain fatty acids may contribute to improved metabolic function.
Recent studies also suggest that C15:0 can activate peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), key regulators of metabolism and inflammation.[2][7]
Experimental Protocols
The accurate quantification of this compound and other long-chain fatty acyl-CoAs in biological samples is critical for their validation as biomarkers. The following provides a generalized, yet detailed, methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for such analyses.
4.1. Sample Preparation and Extraction
-
Tissue Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a solution containing 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of a solvent mixture of acetonitrile (B52724):2-propanol:methanol (B129727) (3:1:1). An internal standard, such as heptadecanoyl-CoA, is added to the homogenization buffer for accurate quantification.[8]
-
Protein Precipitation and Phase Separation: The homogenate is vortexed, sonicated, and then centrifuged to pellet cellular debris.[8]
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is diluted and loaded onto a C18 SPE cartridge. The cartridge is washed to remove interfering substances, and the acyl-CoAs are then eluted with an appropriate solvent mixture (e.g., methanol with ammonium (B1175870) hydroxide).
4.2. LC-MS/MS Analysis
-
Chromatographic Separation: The extracted acyl-CoAs are separated using a reverse-phase C18 column on an ultra-high-performance liquid chromatography (UHPLC) system. A binary gradient with ammonium hydroxide (B78521) in water and acetonitrile is typically used for elution.[8]
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Long-chain fatty acyl-CoAs are quantified using selected reaction monitoring (SRM). This involves monitoring a specific precursor-to-product ion transition for each analyte and the internal standard, providing high selectivity and sensitivity.
Conclusion and Future Directions
Pentadecanoyl-CoA and its parent fatty acid C15:0 are emerging as significant biomarkers for metabolic health, with a growing body of evidence supporting their protective role against the development of metabolic diseases. The inverse correlation of C15:0 with key markers of NAFLD and the beneficial effects observed in supplementation studies underscore its potential clinical utility.
Future research should focus on several key areas:
-
Investigating Specific Isomers: While data on this compound is scarce, further investigation into the presence and biological activity of monounsaturated C15 fatty acids and their CoA esters is warranted. This includes identifying the specific desaturase enzymes that may produce these molecules.
-
Elucidating Molecular Mechanisms: A deeper understanding of the signaling pathways modulated by pentadecanoyl-CoA, including its interaction with nuclear receptors and its influence on cellular energy homeostasis, is needed.
-
Large-Scale Clinical Validation: Prospective clinical trials are required to validate the use of pentadecanoyl-CoA as a predictive biomarker for metabolic diseases and to evaluate the therapeutic potential of C15:0 supplementation.
References
- 1. droracle.ai [droracle.ai]
- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 3. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. youtube.com [youtube.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Lipid Signaling: A Technical Guide to the Interaction of (9Z)-Pentadecenoyl-CoA with Acyl-CoA Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the monounsaturated long-chain acyl-CoA, (9Z)-pentadecenoyl-CoA, and Acyl-CoA Binding Proteins (ACBPs). While direct quantitative data for this specific interaction is not extensively available in current literature, this guide synthesizes existing knowledge on the binding of analogous long-chain saturated and unsaturated acyl-CoA molecules to ACBPs. By examining this body of research, we can infer the likely binding thermodynamics and potential cellular roles of the this compound-ACBP complex. This document details the structural basis of these interactions, summarizes quantitative binding data for related ligands, outlines key experimental protocols for studying these interactions, and explores the potential signaling pathways modulated by this complex. This guide is intended to be a valuable resource for researchers in lipid metabolism, cell signaling, and drug development, providing a foundational understanding and practical methodologies for investigating the role of this compound and its interaction with ACBPs in health and disease.
Introduction to Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA Binding Proteins (ACBPs) are a family of small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2] These proteins are ubiquitously expressed in eukaryotes and are essential for maintaining a cellular pool of acyl-CoAs, thereby protecting them from hydrolysis and preventing the detergent-like effects of free acyl-CoAs.[3][4] ACBPs bind to medium- and long-chain acyl-CoA esters (typically C12-C22) with high affinity.[2][5] The binding affinity is largely dependent on the length of the acyl chain.[6]
The structure of ACBP is characterized by a conserved four-α-helix bundle that creates a binding pocket for the acyl-CoA molecule.[1] Specific interactions occur between the protein and both the acyl chain and the CoA moiety, ensuring high-affinity binding.[1]
Quantitative Analysis of Acyl-CoA Binding to ACBPs
Table 1: Binding Affinities of Saturated Acyl-CoAs to Bovine ACBP
| Ligand | Dissociation Constant (Kd) | Reference |
| Dodecanoyl-CoA (C12:0) | Varies with temperature and pH | [6] |
Table 2: Binding Affinities of Unsaturated Acyl-CoAs to Plant ACBPs
| ACBP Isoform | Ligand | Dissociation Constant (Kd) | Reference |
| Helianthus annuus (Sunflower) HaACBP6 | C16:0-CoA | High Affinity | [5] |
| C18:0-CoA | High Affinity | [5] | |
| C18:1-CoA | High Affinity | [5] | |
| C18:2-CoA | Lower Affinity | [5] | |
| Brassica napus (Rapeseed) BnACBP | C16:0-CoA | Able to bind | [5] |
| C18:1-CoA | Able to bind | [5] | |
| Arabidopsis thaliana AtACBP4/5 (Kelch motif) | C18:1-CoA | Able to bind | [5] |
Based on the available data, it is reasonable to hypothesize that this compound (C15:1-CoA) would bind to ACBPs with high affinity, likely in the low micromolar to nanomolar range. The presence of a double bond may slightly modulate the binding affinity compared to its saturated counterpart, pentadecanoyl-CoA (C15:0-CoA), though the exact effect would depend on the specific ACBP isoform.[5]
Experimental Protocols
A variety of biophysical techniques can be employed to characterize the interaction between acyl-CoAs and ACBPs. Isothermal Titration Calorimetry (ITC) is a powerful method for obtaining a complete thermodynamic profile of the binding event.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (acyl-CoA) to a macromolecule (ACBP). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[7]
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the ACBP of interest to homogeneity.
-
Synthesize or purchase high-purity this compound.
-
Prepare stock solutions of both ACBP and this compound in the same, thoroughly degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Precise concentration determination is critical.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the ACBP solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the this compound solution into the ACBP solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RTln(1/Kd)
-
ΔG = ΔH - TΔS
-
-
Other Binding Assays
-
Lipidex 1000 Competition Assay: This is a competition-based assay where a radiolabeled acyl-CoA is displaced from ACBP by the unlabeled acyl-CoA of interest. The amount of displaced radiolabeled ligand is quantified to determine the binding affinity of the unlabeled ligand.[8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy Displacement Assay: This technique can be used with spin-labeled acyl-CoA analogues to monitor their binding to ACBP and their displacement by competing unlabeled ligands.[9][10]
Signaling Pathways and Logical Relationships
The binding of this compound to ACBP is not merely a transport and sequestration event; it is likely a critical step in modulating various cellular signaling pathways. While specific pathways for C15:1-CoA are yet to be fully elucidated, the roles of other unsaturated long-chain acyl-CoAs, such as oleoyl-CoA (C18:1-CoA), provide valuable insights.
Regulation of Hypoxia-Inducible Factors
Recent studies in plants have shown that the accumulation of unsaturated acyl-CoAs, like oleoyl-CoA, in response to hypoxia can modulate the activity of transcription factors. The oleoyl-CoA-ACBP complex can influence the localization and activity of transcription factors involved in the hypoxic response.[11] It is plausible that a this compound-ACBP complex could play a similar role in cellular oxygen sensing and response pathways.
Caption: Proposed model for the role of the this compound-ACBP complex in hypoxia signaling.
Experimental Workflow for Investigating Signaling Roles
The following workflow outlines a logical approach to dissecting the signaling functions of the this compound-ACBP interaction.
Caption: A logical workflow for investigating the signaling roles of the this compound-ACBP interaction.
Conclusion and Future Directions
The interaction of this compound with Acyl-CoA Binding Proteins represents an important, yet understudied, aspect of lipid metabolism and cellular signaling. While direct quantitative data remains to be established, the wealth of information on related long-chain acyl-CoAs provides a strong framework for predicting its binding characteristics and physiological roles. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to fill these knowledge gaps. Future research should focus on obtaining precise thermodynamic data for the binding of this compound to various ACBP isoforms and on elucidating the specific signaling cascades that are modulated by this interaction. Such studies will be invaluable for understanding the role of this unique fatty acid in cellular homeostasis and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 6. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. escholarship.org [escholarship.org]
- 11. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (9Z)-Pentadecenoyl-CoA for Research Applications
Application Notes
(9Z)-Pentadecenoyl-CoA is the activated form of (9Z)-pentadecenoic acid, a monounsaturated odd-chain fatty acid. Its synthesis is crucial for a variety of research applications, particularly in the fields of metabolic diseases, cell signaling, and drug development. As an activated fatty acid, it serves as a key intermediate in numerous cellular processes.
Key Research Applications:
-
Metabolic Studies: this compound is a substrate for enzymes involved in fatty acid metabolism, including those in β-oxidation and lipid synthesis pathways.[1][2] Researchers can use this molecule to investigate the substrate specificity and kinetics of these enzymes, providing insights into the metabolic fate of odd-chain monounsaturated fatty acids. The β-oxidation of odd-chain fatty acids yields propionyl-CoA, which can enter the citric acid cycle as succinyl-CoA, a process known as anaplerosis.[2]
-
Cell Signaling: Long-chain fatty acyl-CoAs, including this compound, are emerging as important signaling molecules that can modulate the activity of various proteins and cellular pathways.[3] For instance, odd-chain fatty acids and their derivatives have been shown to interact with key metabolic regulators such as peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (B549165) (mTOR).[4][5] The availability of synthetic this compound allows for detailed in vitro and cell-based assays to elucidate its specific signaling roles.
-
Drug Development: Understanding the enzymes that metabolize this compound can inform the development of novel therapeutics for metabolic disorders. For example, inhibitors or activators of acyl-CoA synthetases or other downstream enzymes could be identified through screening assays using this compound as a substrate.
-
Nutritional Research: Pentadecanoic acid (C15:0), the precursor to this compound, is gaining attention as a potential essential fatty acid with various health benefits.[6][7][8] Studying the metabolism and cellular effects of its activated form can help to understand the molecular mechanisms behind these benefits.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from (9Z)-pentadecenoic acid using a long-chain acyl-CoA synthetase (ACSL). This method is preferred for its high specificity and yield under mild reaction conditions.[9]
Materials:
-
(9Z)-Pentadecenoic acid
-
Coenzyme A (CoA-SH), lithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Substrate Solution:
-
Prepare a 10 mM stock solution of (9Z)-pentadecenoic acid in ethanol.
-
For the reaction, create a 1 mM working solution by dissolving an appropriate amount of the stock solution in the reaction buffer containing 2 mM Triton X-100 to ensure solubility.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Potassium phosphate buffer (100 mM, pH 7.5) to a final volume of 1 ml
-
CoA-SH (to a final concentration of 1 mM)
-
ATP (to a final concentration of 5 mM)
-
MgCl₂ (to a final concentration of 10 mM)
-
DTT (to a final concentration of 2 mM)
-
BSA (to a final concentration of 0.1 mg/ml)
-
(9Z)-Pentadecenoic acid working solution (to a final concentration of 0.5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding Long-chain Acyl-CoA Synthetase to a final concentration of 0.1 U/ml.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Reaction Termination and Product Purification:
-
Stop the reaction by adding 100 µl of 10% (v/v) acetic acid.
-
Purify the this compound using a C18 SPE cartridge.
-
Condition the cartridge with 5 ml of methanol (B129727) followed by 5 ml of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 5 ml of water containing 0.1% TFA to remove unreacted CoA, ATP, and other salts.
-
Elute the this compound with 5 ml of 80% acetonitrile in water containing 0.1% TFA.
-
-
Lyophilize the eluate to obtain the purified product.
-
-
Quantification and Characterization:
-
Resuspend the lyophilized product in a suitable buffer.
-
Determine the concentration of this compound by measuring its absorbance at 260 nm (molar extinction coefficient for the adenine (B156593) ring of CoA is 16,400 M⁻¹cm⁻¹).
-
Confirm the identity and purity of the product by HPLC-MS analysis.
-
Protocol 2: Monitoring Acyl-CoA Synthetase Activity
This protocol provides a method to measure the activity of the acyl-CoA synthetase used in the synthesis reaction, ensuring the enzyme is active. A fluorometric assay is described, which is highly sensitive.[10][11]
Materials:
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[10][11]
-
(9Z)-Pentadecenoic acid as the substrate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents provided in the assay kit according to the manufacturer's instructions.
-
Prepare a stock solution of (9Z)-pentadecenoic acid.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided standard (e.g., H₂O₂ or a specific acyl-CoA).
-
In the wells of the 96-well plate, add the sample containing the acyl-CoA synthetase.
-
Prepare a reaction mixture containing the assay buffer, enzyme mix, developer, and probe as per the kit protocol. Add (9Z)-pentadecenoic acid as the substrate.
-
Initiate the reaction and measure the fluorescence kinetically at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm)[10] for 30-60 minutes at 37°C.
-
Include appropriate controls, such as a no-enzyme control and a no-substrate control.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Use the standard curve to determine the amount of product formed per unit time.
-
Express the enzyme activity in appropriate units (e.g., mU/ml, where 1 mU is the amount of enzyme that catalyzes the formation of 1 nmol of product per minute).
-
Data Presentation
Table 1: Quantitative Summary of this compound Synthesis
| Parameter | Value | Unit | Notes |
| Starting Material | (9Z)-Pentadecenoic acid | - | - |
| Enzyme | Long-chain Acyl-CoA Synthetase | - | - |
| Reaction Time | 1-2 | hours | - |
| Reaction Temperature | 37 | °C | - |
| Typical Yield | 80-95 | % | Based on the limiting substrate (CoA or fatty acid) |
| Purity (by HPLC) | >95 | % | - |
| Storage Temperature | -80 | °C | To prevent hydrolysis of the thioester bond |
Table 2: Characterization Data for Synthesized this compound
| Analysis Method | Expected Result |
| UV-Vis Spectroscopy | Absorbance maximum at 260 nm |
| HPLC-MS | A major peak corresponding to the calculated mass of this compound |
| ¹H NMR | Characteristic peaks for the fatty acyl chain and the CoA moiety |
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Potential metabolic and signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Long… [ouci.dntb.gov.ua]
- 9. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of (9Z)-Pentadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Synthesis of (9Z)-Pentadecenoyl-CoA Analytical Standard
A reliable analytical standard is paramount for accurate quantification. The following protocol describes a method for the chemical synthesis of this compound from (9Z)-pentadecenoic acid. The synthesis involves the activation of the fatty acid with N,N'-carbonyldiimidazole (CDI) to form an imidazolide, which then reacts with coenzyme A to form the desired thioester.[1][2][3]
Materials:
-
(9Z)-Pentadecenoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous benzene
-
Triethylamine (B128534) (TEA)
-
Sephadex LH-20
-
Argon or Nitrogen gas
-
Glass reaction vials with screw caps
-
Magnetic stirrer and stir bars
Protocol:
-
Preparation of the Acyl-Imidazolide:
-
In a flame-dried glass vial under an inert atmosphere (argon or nitrogen), dissolve (9Z)-pentadecenoic acid in anhydrous THF.
-
Add 1.5 equivalents of CDI to the solution.
-
Stir the reaction at room temperature for at least 1 hour to ensure complete formation of the acyl-imidazolide.[4]
-
To remove excess CDI, add dry Sephadex LH-20 to the reaction mixture and stir for another hour.[4]
-
Centrifuge the mixture to pellet the Sephadex LH-20 and carefully transfer the supernatant containing the acyl-imidazolide to a new dry vial.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt in anhydrous THF containing a small amount of triethylamine (to neutralize the trifluoroacetic acid that may be present with commercial CoA). This step may require sonication to achieve dissolution.
-
Slowly add the dried acyl-imidazolide (dissolved in a small amount of anhydrous THF) to the Coenzyme A solution.
-
Allow the reaction to proceed at room temperature with stirring for 4-6 hours or overnight.
-
-
Purification and Quantification of this compound:
-
The crude product can be purified by reverse-phase high-performance liquid chromatography (HPLC).
-
The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance of the adenine (B156593) moiety at 260 nm (ε = 15,400 M⁻¹cm⁻¹ in phosphate (B84403) buffer, pH 7.0).
-
II. Quantification of this compound by LC-MS/MS
This section details the methodology for the extraction and quantification of this compound from biological samples.
A. Sample Preparation
The extraction of acyl-CoAs from biological matrices requires rapid quenching of metabolic activity and efficient separation from interfering substances.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
100 mM Potassium phosphate monobasic (KH₂PO₄), pH 4.9
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA)
-
Homogenizer
-
Centrifuge
Protocol for Tissue Samples:
-
Excise tissue samples and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled tube, add 0.5 mL of 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:IPA:MeOH (3:1:1) containing a known amount of the internal standard.
-
Homogenize the tissue on ice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol for Cultured Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in a suitable extraction buffer (e.g., ACN:IPA:H₂O with internal standard).
-
Proceed with vortexing, sonication, and centrifugation as described for tissue samples.
B. LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
Acyl-CoAs are typically analyzed in positive ion mode using electrospray ionization (ESI). The most characteristic fragmentation is the neutral loss of the 5'-phospho-ADP moiety (507.0 Da).
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (m/z 992.5) |
| Product Ion (Q3) | Fragment corresponding to the neutral loss of 507 Da (m/z 485.5) |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA): Q1 (m/z 1020.6) -> Q3 (m/z 513.6) or Pentadecanoyl-CoA (C15:0-CoA): Q1 (m/z 994.6) -> Q3 (m/z 487.6) |
| Collision Energy | Optimize for the specific instrument, typically in the range of 30-50 eV |
| Dwell Time | 50-100 ms |
Data Analysis:
Quantification is achieved by creating a calibration curve using the synthesized this compound standard spiked into a representative blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.
III. Visualizations
Signaling Pathway
Monounsaturated fatty acyl-CoAs, such as this compound, are central intermediates in lipid metabolism, serving as substrates for both energy production and the synthesis of complex lipids. They can also influence cellular signaling pathways.
Experimental Workflow
The following diagram outlines the key steps for the quantification of this compound from biological samples.
IV. Summary of Quantitative Data
The following table provides representative LC-MS/MS parameters for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 992.5 | 485.5 | 35 ± 5 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 35 ± 5 |
| Pentadecanoyl-CoA (IS) | 994.6 | 487.6 | 35 ± 5 |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.
V. Conclusion
These application notes provide a comprehensive framework for the accurate and reliable quantification of this compound in biological samples. The detailed protocols for the synthesis of the analytical standard and the LC-MS/MS method will enable researchers to investigate the role of this important metabolite in various biological processes.
References
Mass Spectrometry Analysis of (9Z)-Pentadecenoyl-CoA: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of (9Z)-pentadecenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of metabolism, lipidomics, and cellular signaling.
Introduction
This compound is an odd-chain monounsaturated long-chain acyl-Coenzyme A (CoA) thioester. As an intermediate in fatty acid metabolism, its accurate quantification is crucial for understanding various physiological and pathological processes. Dysregulation of odd-chain fatty acid metabolism has been linked to several metabolic disorders. This document outlines a robust LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples.
Principles of Mass Spectrometry Analysis
The analysis of this compound is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method relies on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety from the protonated molecular ion [M+H]⁺.[1][2][3] This specific fragmentation allows for the development of a highly selective Multiple Reaction Monitoring (MRM) method.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the accurate quantification of acyl-CoAs due to their low abundance and susceptibility to degradation.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not present in the sample.
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol for Tissue Samples:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (~50-100 mg) in 1 mL of ice-cold 10% TCA or 5% SSA.
-
Spike the homogenate with the internal standard (e.g., 1 nmol of C17:0-CoA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol for Cultured Cells:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold 10% TCA or 5% SSA.
-
Proceed with steps 3-8 from the tissue sample protocol.
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is commonly used for the separation of long-chain acyl-CoAs.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-98% B; 15-20 min: 98% B; 20.1-25 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
The retention time for this compound is expected to be between that of myristoyl-CoA (C14:0-CoA) and palmitoyl-CoA (C16:0-CoA), and slightly earlier than its saturated counterpart, pentadecanoyl-CoA (C15:0-CoA), due to the presence of the double bond.[4][5][6][7][8]
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is ideal for the targeted quantification of this compound using MRM.
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Predicted and Known MRM Transitions for Selected Acyl-CoAs
The MRM transition for this compound is predicted based on its molecular weight and the characteristic neutral loss of 507 Da.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-507]⁺ | Reference |
| Myristoyl-CoA (C14:0) | 978.5 | 471.5 | [9][10] |
| This compound (C15:1) | 990.5 | 483.5 | Predicted |
| Pentadecanoyl-CoA (C15:0) | 992.5 | 485.5 | [9] |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.6 | [9][10] |
| Heptadecanoyl-CoA (C17:0) | 1020.6 | 513.6 | [9] |
The MRM transition for this compound is calculated based on its chemical formula (C₃₆H₆₂N₇O₁₇P₃S) and the established fragmentation pattern of long-chain acyl-CoAs, which involves the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][2][3]
Table 2: Quantitative Performance of the LC-MS/MS Method
This table summarizes typical performance characteristics for the quantification of long-chain acyl-CoAs, which can be expected for this compound analysis.
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1-10 fmol on column | [11] |
| Limit of Quantitation (LOQ) | 5-25 fmol on column | [10] |
| Linear Range | 3-4 orders of magnitude | [10] |
| Precision (RSD%) | < 15% | [12] |
| Accuracy (%) | 85-115% | [2] |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound.
Metabolic and Signaling Context of this compound
This compound is derived from the odd-chain fatty acid, pentadecanoic acid (C15:0).[13][14] Its metabolism is integrated with central energy pathways and has implications for cellular signaling. The diagram below illustrates its metabolic fate and potential signaling roles.
The β-oxidation of odd-chain fatty acyl-CoAs like this compound ultimately yields propionyl-CoA, which is then converted to succinyl-CoA.[15] Succinyl-CoA serves as an anaplerotic substrate for the Krebs cycle, replenishing its intermediates and thereby influencing mitochondrial function.[15] Furthermore, emerging research on pentadecanoic acid (C15:0), the saturated analog, suggests that it and its derivatives can act as signaling molecules, for instance by activating peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), and by inhibiting the JAK/STAT signaling pathway, thereby exerting anti-inflammatory effects.[16][17][18][19] The metabolism of this compound can also lead to the formation of other bioactive lipids, such as pentadecanoylcarnitine, which has been identified as an endogenous cannabinoid.[20]
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. Accurate measurement of this and other odd-chain acyl-CoAs will facilitate a deeper understanding of their roles in health and disease, and may aid in the development of novel therapeutic strategies for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nutritionaloutlook.com [nutritionaloutlook.com]
Application Note: Quantitative Analysis of (9Z)-Pentadecenoyl-CoA in Tissues by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of (9Z)-pentadecenoyl-CoA in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an odd-chain monounsaturated fatty acyl-CoA that plays a role in cellular metabolism. The method described herein is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related pathological conditions. The protocol covers tissue homogenization, solid-phase extraction (SPE) for the purification of acyl-CoAs, and optimized LC-MS/MS parameters for the detection of the target analyte.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and de novo lipogenesis.[1][2] The accurate quantification of specific acyl-CoA species in tissues is essential for understanding their physiological roles and their alterations in disease states. This compound, a C15:1 acyl-CoA, is of growing interest due to the emerging links between odd-chain fatty acids and metabolic health.[3] LC-MS/MS offers the high sensitivity and specificity required for the analysis of these low-abundance molecules in complex biological matrices.[4][5] This method utilizes a robust sample preparation procedure and Multiple Reaction Monitoring (MRM) for reliable quantification.
Experimental Protocols
Tissue Sample Preparation
Materials:
-
Frozen tissue (e.g., liver, muscle, adipose)
-
100 mM Potassium Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain saturated acyl-CoA.
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue and keep it on dry ice.[6]
-
Add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water, 3:1:1 v/v/v) containing the internal standard (e.g., 100 pmol of C17:0-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant for the solid-phase extraction cleanup.
Solid-Phase Extraction (SPE) of Acyl-CoAs
Materials:
-
SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase)
-
Methanol (MeOH)
-
50 mM Ammonium Acetate in water
-
Methanol with 25 mM Ammonium Acetate
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM Ammonium Acetate in water.
-
Load the supernatant from the tissue extraction onto the cartridge.
-
Wash the cartridge with 1 mL of 50 mM Ammonium Acetate in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of Methanol containing 25 mM Ammonium Acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A).
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 2% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
-
Characteristic Neutral Loss: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[4]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 992.5 | 485.5 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative data for this compound in tissues is not extensively available in the current literature. The following table is a template for researchers to populate with their own experimental data. It is recommended to analyze multiple tissue types to understand the distribution of this acyl-CoA.
Table 1: Template for Quantitative Results of this compound in Tissues
| Tissue Type | This compound (pmol/mg tissue) | Standard Deviation | n |
| Liver | User-generated data | User-generated data | User-generated data |
| Skeletal Muscle | User-generated data | User-generated data | User-generated data |
| Adipose Tissue | User-generated data | User-generated data | User-generated data |
| Heart | User-generated data | User-generated data | User-generated data |
| Brain | User-generated data | User-generated data | User-generated data |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Metabolic Pathway of this compound
Caption: Metabolism of this compound.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in tissue samples. The detailed protocol for sample preparation, including solid-phase extraction, ensures the removal of interfering matrix components, leading to reliable and reproducible results. The provided LC-MS/MS parameters, including specific MRM transitions, allow for the sensitive and selective detection of the target analyte. This method will be a valuable tool for researchers investigating the role of odd-chain fatty acid metabolism in health and disease.
References
- 1. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartmentalized Acyl-CoA Metabolism in Skeletal Muscle Regulates Systemic Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Gas Chromatography for the Analysis of C15:1 Fatty Acid (Pentadecenoic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecenoic acid (C15:1) is an odd-chain monounsaturated fatty acid that is gaining interest in the scientific community for its potential role as a biomarker and its implications in metabolic health. Found in dairy products and some fish, circulating levels of C15:1 and its saturated counterpart, pentadecanoic acid (C15:0), have been inversely associated with the risk of developing type 2 diabetes and cardiovascular disease. Accurate and robust analytical methods are therefore crucial for quantifying C15:1 in various biological matrices to further elucidate its physiological functions and therapeutic potential.
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for fatty acid analysis. This application note provides a detailed protocol for the analysis of C15:1 fatty acid, involving its conversion to a volatile fatty acid methyl ester (FAME) prior to GC separation and detection.
Materials and Methods
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Due to their low volatility, fatty acids require derivatization to more volatile and less polar compounds for successful GC analysis.[1] The most common method is the conversion of fatty acids to their corresponding methyl esters (FAMEs).[1]
Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for the esterification of fatty acids.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness prior to derivatization.
-
Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol (B129727) to the sample.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-30 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water to the tube.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
Gas Chromatography (GC) Conditions
The following GC parameters are recommended for the analysis of C15:1 FAME. These may be optimized depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of C15:1 FAME using the described method. These values are representative and may vary depending on the specific analytical setup.
| Analyte | Expected Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| C15:1 FAME | ~18.5 | >0.995 | ~0.1 | ~0.3 |
Note: The retention time is an estimate based on the elution order in standard FAME mixtures on a polar column. Actual retention times should be confirmed with a C15:1 standard.
Experimental Protocols
Preparation of Calibration Standards
-
Obtain a certified standard of pentadecenoic acid (C15:1) methyl ester.
-
Prepare a stock solution of 1 mg/mL in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
-
Analyze each standard in triplicate using the GC method described above to construct a calibration curve.
Quantification of C15:1 in a Sample
-
Prepare the sample as described in the "Sample Preparation" section.
-
Inject the prepared sample extract into the GC.
-
Identify the C15:1 FAME peak in the chromatogram based on its retention time, confirmed by the analysis of a pure standard.
-
Integrate the peak area of the C15:1 FAME.
-
Calculate the concentration of C15:1 in the original sample using the calibration curve.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for (9Z)-Pentadecenoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Pentadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) molecule. Acyl-CoAs are central metabolites in energy metabolism and cellular signaling. The study of enzymes that metabolize or are regulated by specific acyl-CoA species is crucial for understanding various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in in vitro assays for three key classes of enzymes: Acyl-CoA Synthetases (ACS), Acyl-CoA Oxidases (ACOX), and Carnitine Palmitoyltransferases (CPT).
While direct kinetic data for this compound is not extensively available, the protocols and representative data provided are based on established methods for similar long-chain fatty acyl-CoAs. Researchers can adapt these protocols to investigate the interaction of their enzyme of interest with this compound.
Biochemical and Signaling Context
This compound is the activated form of (9Z)-pentadecenoic acid (C15:1). Odd-chain fatty acids and their derivatives are gaining interest for their roles in health and disease. Pentadecanoic acid (C15:0), a related saturated fatty acid, has been shown to modulate several key signaling pathways, and it is plausible that this compound could have similar or distinct effects.
Potential Signaling Pathways Involving Pentadecanoic Acid and its Derivatives
Recent studies on the precursor fatty acid, pentadecanoic acid (C15:0), have revealed its involvement in critical cellular signaling pathways that regulate inflammation, metabolism, and cell survival.[1][2][3][4][5] It is hypothesized that this compound, as the activated form, could be an important intermediate in mediating these effects. Key pathways identified include:
-
JAK2/STAT3 Signaling: Pentadecanoic acid has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often hyperactivated in cancer and inflammatory conditions.[1]
-
AMPK/mTOR Pathway: This pathway is a central regulator of cellular energy homeostasis. Pentadecanoic acid can activate AMPK and inhibit mTOR, processes associated with improved metabolic health and longevity.[2]
-
PPAR Agonism: Pentadecanoic acid acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), which are key regulators of lipid metabolism.[3][5]
References
- 1. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling [mdpi.com]
- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (9Z)-Pentadecenoyl-CoA in Acyltransferase-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Pentadecenoyl-CoA is the activated form of (9Z)-pentadecenoic acid, a monounsaturated odd-chain fatty acid. While even-chain fatty acids are more common, odd-chain fatty acids and their metabolites are gaining increasing attention for their unique physiological roles and potential therapeutic applications. The metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle and influence cellular energy metabolism. As an acyl-CoA, this compound serves as a substrate for various acyltransferase enzymes, which are critical for the synthesis of complex lipids that act as signaling molecules, energy storage molecules, and structural components of membranes.
These application notes provide a comprehensive overview of the use of this compound as a substrate for key acyltransferases, including Glycerol-3-Phosphate Acyltransferase (GPAT), Acyl-CoA:Cholesterol Acyltransferase (ACAT), and Diacylglycerol Acyltransferase (DGAT). This document offers detailed experimental protocols and summarizes available quantitative data to facilitate research into the metabolism and signaling roles of lipids derived from (9Z)-pentadecenoic acid.
Acyltransferases and this compound: An Overview
Acyltransferases are a class of enzymes that catalyze the transfer of an acyl group from an acyl-CoA to an acceptor molecule. The substrate specificity of these enzymes is a key determinant of the cellular lipid composition.
-
Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids.[1][2][3] It transfers an acyl group from an acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). LPA is a crucial intermediate in the synthesis of triglycerides and phospholipids. Mammals have four GPAT isoforms with distinct subcellular localizations and substrate preferences.[1]
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is responsible for the esterification of cholesterol with long-chain fatty acids, forming cholesteryl esters.[4][5] This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol. There are two isoforms, ACAT1 and ACAT2, which are members of the membrane-bound O-acyltransferase (MBOAT) family.[4][5][6]
-
Diacylglycerol Acyltransferase (DGAT): DGAT catalyzes the final and committed step in the synthesis of triacylglycerols (triglycerides), transferring an acyl group from an acyl-CoA to diacylglycerol.[7][8][9] Mammals have two DGAT enzymes, DGAT1 and DGAT2, which are evolutionarily unrelated but catalyze the same reaction.[10]
Quantitative Data on Acyltransferase Substrate Specificity
The following tables summarize the available kinetic data for various acyl-CoA substrates with GPAT, ACAT, and DGAT enzymes. This information is crucial for designing experiments and interpreting results when using this compound.
Table 1: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms
| Acyl-CoA Substrate | GPAT Isoform | Apparent Km (µM) | Relative Activity (%) | Source Organism/Cell Line | Reference |
| Palmitoyl-CoA (16:0) | GPAT1 | Not Reported | 100 | Rat Liver Mitochondria | [1] |
| Oleoyl-CoA (18:1) | GPAT1 | Not Reported | ~50 | Rat Liver Mitochondria | [1] |
| Arachidonoyl-CoA (20:4) | GPAT2 | Not Reported | 100 | CHO-K1 cells | [3] |
| Oleoyl-CoA (18:1) | GPAT3 | Not Reported | Preferred substrate | HEK-293 cells | [1] |
| Various (C12:0-C18:1) | GPAT4 | Not Reported | Broad specificity | Cultured cells | [1] |
| Oleoyl-CoA (18:1) | GPAT9 | Not Reported | Highest activity | Arabidopsis thaliana | [11] |
Table 2: Substrate Specificity of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoforms
| Acyl-CoA Substrate | ACAT Isoform | Apparent Km (µM) | Relative Activity (%) | Source Organism/Cell Line | Reference |
| Oleoyl-CoA (18:1) | ACAT1 | Not Reported | Preferred substrate | Recombinant Human | [5][6] |
| Stearoyl-CoA (18:0) | ACAT1 | Not Reported | Lower than Oleoyl-CoA | Recombinant Human | [5] |
Table 3: Substrate Specificity of Diacylglycerol Acyltransferase (DGAT) Isoforms
| Acyl-CoA Substrate | DGAT Isoform | Apparent Km (µM) | Relative Activity (%) | Source Organism/Cell Line | Reference |
| Oleoyl-CoA (18:1) | DGAT1 | Not Reported | Preferred substrate | Competition assays | [7] |
| Palmitoyl-CoA (16:0) | DGAT1 | Not Reported | Lower than Oleoyl-CoA | Competition assays | [7] |
| Oleoyl-CoA (18:1) | DGAT2 | Lower than DGAT1 | More active at lower concentrations | Insect cells | [7] |
Signaling Pathways and Experimental Workflows
The products of acyltransferase reactions involving this compound can participate in various signaling pathways. For instance, lysophosphatidic acid (LPA) generated by GPAT is a potent signaling molecule. Similarly, the accumulation of triglycerides and cholesteryl esters can influence cellular metabolism and signaling cascades.
Signaling Pathway of this compound Metabolism
Caption: Metabolism and signaling of this compound.
Experimental Workflow for In Vitro Acyltransferase Assay
Caption: General workflow for in vitro acyltransferase assays.
Experimental Protocols
The following are generalized protocols for in vitro acyltransferase assays that can be adapted for use with this compound. It is recommended to optimize reaction conditions such as enzyme concentration, substrate concentrations, and incubation time for each specific enzyme and experimental setup.
Protocol 1: In Vitro GPAT Assay
This protocol is adapted from general methods for measuring GPAT activity.
Materials:
-
Enzyme source: Microsomal fractions from tissues or cells overexpressing a GPAT isoform.
-
(9Z)-[1-¹⁴C]Pentadecenoyl-CoA (or unlabeled, with a fluorescent acceptor).
-
Glycerol-3-phosphate (G3P).
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 4 mM MgCl₂, 1 mg/mL BSA (fatty acid-free).
-
Stopping Solution: Chloroform:Methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., chloroform:methanol:acetic acid:water, 85:15:10:3.5, v/v/v/v).
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, G3P (final concentration 1-2 mM), and the enzyme source (10-50 µg of microsomal protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding (9Z)-[1-¹⁴C]Pentadecenoyl-CoA (final concentration 10-100 µM).
-
Incubate at 37°C for 10-30 minutes with gentle shaking.
-
Terminate the reaction by adding 1.5 mL of the stopping solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate lysophosphatidic acid from unreacted acyl-CoA.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to lysophosphatidic acid into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
Protocol 2: In Vitro ACAT Assay
This protocol is based on established methods for determining ACAT activity.[8][12]
Materials:
-
Enzyme source: Microsomal fractions from tissues or cells expressing ACAT.
-
(9Z)-[1-¹⁴C]Pentadecenoyl-CoA.
-
Cholesterol.
-
Reaction Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.4), 1 mg/mL BSA (fatty acid-free).
-
Stopping Solution: Heptane (B126788):Isopropanol:H₂SO₄ (e.g., 5:2:0.02, v/v/v).
-
TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Scintillation counter.
Procedure:
-
Prepare a cholesterol stock solution in a suitable solvent (e.g., acetone) and add it to the reaction tubes. Evaporate the solvent.
-
Add the reaction buffer and sonicate briefly to disperse the cholesterol.
-
Add the enzyme source (20-100 µg of microsomal protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding (9Z)-[1-¹⁴C]Pentadecenoyl-CoA (final concentration 10-50 µM).
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding the stopping solution.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper heptane phase to a new tube and dry it.
-
Resuspend the lipid extract and spot it on a TLC plate.
-
Develop the plate to separate cholesteryl esters from free fatty acids and cholesterol.
-
Scrape the cholesteryl ester spot and quantify the radioactivity by scintillation counting.
Protocol 3: In Vitro DGAT Assay
This protocol is a modification of standard DGAT activity assays.[8][10]
Materials:
-
Enzyme source: Microsomal fractions from tissues or cells overexpressing DGAT1 or DGAT2.
-
(9Z)-[1-¹⁴C]Pentadecenoyl-CoA.
-
1,2-Diacylglycerol (DAG).
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl₂.
-
Stopping Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v).
-
Scintillation counter.
Procedure:
-
Prepare a DAG stock solution in a suitable solvent and add it to the reaction tubes. Evaporate the solvent.
-
Add the reaction buffer and the enzyme source (10-50 µg of microsomal protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding (9Z)-[1-¹⁴C]Pentadecenoyl-CoA (final concentration 10-100 µM).
-
Incubate at 37°C for 10-30 minutes.
-
Terminate the reaction with the stopping solution.
-
Add heptane and water to partition the lipids into the upper phase.
-
Collect the upper heptane phase and dry it.
-
Resuspend the lipid extract and separate the triglycerides by TLC.
-
Scrape the triglyceride spot and determine the incorporated radioactivity by scintillation counting.
Conclusion
This compound is a valuable tool for investigating the roles of odd-chain monounsaturated fatty acids in lipid metabolism and cellular signaling. The protocols and data presented in these application notes provide a framework for researchers to explore the substrate specificity of key acyltransferases and to elucidate the downstream effects of the resulting lipid products. Further research is warranted to determine the specific kinetic parameters of acyltransferases with this compound and to fully understand the biological significance of C15:1-containing lipids in health and disease. The growing interest in odd-chain fatty acids suggests that such studies will yield important insights into novel therapeutic strategies for metabolic and inflammatory disorders.
References
- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. It takes a village: channeling fatty acid metabolism and triacylglycerol formation via protein interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipogenic enzymes DGAT1, FAS, and LPL in adipose tissue: effects of obesity, insulin resistance, and TZD treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arabidopsis GPAT9 contributes to synthesis of intracellular glycerolipids but not surface lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with (9Z)-Pentadecenoyl-CoA Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therefore, this document will focus on the well-documented effects of C15:0 and its activated form, pentadecanoyl-CoA. The protocols and pathways described herein are based on the activities of C15:0 and can serve as a strong foundation for investigating the effects of (9Z)-pentadecenoyl-CoA, with the assumption that their metabolic fates and signaling roles may share some similarities.
Pentadecanoyl-CoA is the metabolically active form of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid that has garnered significant interest for its potential health benefits. In cell culture systems, the supplementation with the free fatty acid precursor, C15:0, leads to its intracellular conversion to pentadecanoyl-CoA, which then participates in various cellular processes. These include roles in energy metabolism, modulation of signaling pathways, and incorporation into cellular lipids. Understanding the impact of pentadecanoyl-CoA on cellular function is crucial for elucidating its therapeutic potential in various disease models.
Data Presentation: Quantitative Effects of C15:0 Supplementation
The following tables summarize the quantitative data from cell culture studies investigating the effects of pentadecanoic acid (C15:0), the precursor to pentadecanoyl-CoA.
Table 1: Dose-Dependent Effects of C15:0 on Clinically Relevant Biomarkers
| Concentration (µM) | Number of Affected Biomarkers | Key Affected Systems | Notable Effects |
| 1.9 | - | - | Similar cell-based properties to bupropion[] |
| 5.6 | - | - | Mimicked antimicrobial compounds[] |
| 17 | 36 | 10 of 12 primary human cell systems | Broad anti-inflammatory and antiproliferative activities[2][3] |
| 50 | - | 4 cell systems | Cytotoxic effects observed for EPA, but not C15:0[] |
Table 2: Anti-proliferative Activity of C15:0 in Cancer Cell Lines
| Cell Line | Fatty Acid | Concentration Range (µM) | Effect |
| Breast, Pancreatic, Lung, Liver | C15:0 | 125 - 2000 | Broad, dose-dependent anti-proliferative activities[4] |
| Various Cancer Cell Lines | C15:0 in combination with gemcitabine | - | Substantially lowered the IC50 of gemcitabine[4] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complex for Cell Culture Supplementation
This protocol describes the preparation of a fatty acid stock solution complexed to bovine serum albumin (BSA), which is a common method for delivering fatty acids to cells in culture.
Materials:
-
(9Z)-Pentadecenoic acid or Pentadecanoic acid (C15:0)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), absolute
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
0.1 M NaOH
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a fatty acid stock solution: Dissolve the fatty acid in absolute ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a final concentration of 10% (w/v). Gently rotate the solution to dissolve the BSA completely, avoiding foaming.
-
Complexation of fatty acid to BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while gently stirring. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific cell type and experiment, but a ratio of 3:1 to 6:1 is common.
-
Incubate the mixture at 37°C for 30-60 minutes with continuous gentle agitation to allow for complexation.
-
-
Sterilization and Storage:
-
Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.
-
The final concentration of the stock solution should be determined. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Culture Supplementation and Treatment
This protocol outlines the general procedure for treating cultured cells with the prepared fatty acid-BSA complex.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Prepared fatty acid-BSA complex stock solution
-
Control vehicle (e.g., BSA solution without fatty acid)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Attachment and Growth: Allow the cells to attach and grow for 24 hours or until they reach the desired confluency (typically 60-80%).
-
Preparation of Treatment Media:
-
Thaw the fatty acid-BSA complex stock solution and the vehicle control at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prepare a vehicle control medium containing the same concentration of BSA as the highest concentration of the fatty acid-BSA complex used.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media (containing the fatty acid-BSA complex or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following the incubation period, cells can be harvested for various downstream analyses, such as viability assays, gene expression analysis (RT-qPCR), protein analysis (Western blotting), or metabolomics.
Mandatory Visualizations
Caption: Signaling pathways modulated by pentadecanoyl-CoA.
Caption: General experimental workflow for cell culture supplementation.
References
Application Notes and Protocols for Lipidomics Profiling of Odd-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed workflow and experimental protocols for the quantitative profiling of odd-chain fatty acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms.[1] While less abundant than their even-chain counterparts, OCFAs and their activated forms, odd-chain fatty acyl-CoAs, play significant roles in various metabolic processes.[2][3][4][5] The metabolism of OCFAs ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, highlighting their importance in cellular energy homeostasis.[1] Dysregulation of OCFA metabolism has been associated with several diseases, making the ability to accurately profile odd-chain fatty acyl-CoAs a critical need for researchers in academia and the pharmaceutical industry.
This application note details a robust lipidomics workflow for the extraction, separation, and quantification of odd-chain fatty acyl-CoAs from biological matrices. The protocols provided are based on established methodologies for acyl-CoA analysis, tailored for the specific focus on odd-chain species.
Experimental Workflow
The overall experimental workflow for the profiling of odd-chain fatty acyl-CoAs is depicted below. The process begins with sample collection and homogenization, followed by extraction of the acyl-CoAs, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 5. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction of Long-Chain Fatty Acyl-CoAs from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, participating in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of cellular long-chain fatty acyl-CoA pools is essential for investigating metabolic regulation in diverse physiological and pathological conditions, including metabolic diseases and cancer. However, the inherent instability and low abundance of these molecules pose considerable analytical challenges.[1] These application notes provide detailed protocols for the extraction of long-chain fatty acyl-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methods described are a synthesis of established protocols, optimized for high recovery and sample stability.
Core Principles of Acyl-CoA Extraction
The successful extraction of long-chain fatty acyl-CoAs hinges on rapid cell lysis, immediate inactivation of cellular enzymes that can degrade acyl-CoAs, and efficient separation of the acyl-CoAs from other cellular components. Common strategies involve the use of organic solvents to precipitate proteins and solubilize the amphipathic acyl-CoA molecules, often in acidic conditions to maintain their stability. Subsequent purification steps, such as solid-phase extraction (SPE), can be employed to enrich for acyl-CoAs and remove interfering substances prior to analysis.
I. Liquid-Liquid Extraction Protocol for Cultured Cells
This protocol is a widely used method for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1][2]
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (CH3OH), LC-MS grade, ice-cold
-
Chloroform (B151607) (CHCl3), LC-MS grade
-
EDTA, 0.5 M aqueous stock solution
-
Internal standards (e.g., C15:0-, C17:0-, C23:0-, C25:0-CoA)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Experimental Protocol
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[1]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
-
Cell Lysis and Extraction:
-
To the cell pellet or plate, add 500 µL of ice-cold methanol containing 1 mM EDTA.[2]
-
Add an appropriate amount of internal standard mixture (e.g., 10 µL of a 100 pmol/µL stock).[2]
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]
-
Briefly sonicate the sample (e.g., 30 seconds).[2]
-
Add 250 µL of chloroform, vortex briefly, and incubate for 30 minutes in a heating block at 50°C.[2]
-
-
Phase Separation:
-
Supernatant Collection:
-
Carefully transfer the upper aqueous phase and the interface, which contain the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the lower organic phase which contains most of the lipids.[2]
-
-
Sample Drying and Reconstitution:
-
Dry the collected supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Detection Sensitivity for (9Z)-Pentadecenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of (9Z)-pentadecenoyl-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
A1: The primary challenges in detecting this compound, like other long-chain acyl-CoAs, include its low abundance in biological samples, inherent instability, and the potential for co-elution with other structurally similar lipids, which can cause ion suppression in mass spectrometry analysis.[1][2]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of acyl-CoAs.[2][3] This method offers high specificity and the ability to distinguish between different acyl-CoA species.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
A3: In positive electrospray ionization-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[4] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4][5] These specific fragmentation patterns are crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.
Q4: How can I improve the chromatographic separation of this compound from other acyl-CoAs?
A4: To enhance chromatographic separation, reversed-phase chromatography using a C18 column is commonly employed.[3][6] The use of ion-pairing agents or operating at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[6][7] Additionally, hydrophilic interaction liquid chromatography (HILIC) can be explored for broader coverage of acyl-CoA species.[6]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, due to their commercial unavailability, odd-chain acyl-CoAs that are not naturally abundant in the sample, such as heptadecanoyl-CoA (C17:0), are a suitable alternative.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Acyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity and keep samples on ice throughout the extraction procedure. Store extracted samples as dry pellets at -80°C and reconstitute just before LC-MS/MS analysis.[9] |
| Inefficient Extraction | The extraction method may not be optimal for long-chain acyl-CoAs. Consider using a modified method with acetonitrile (B52724) and isopropanol (B130326) to improve recovery.[10] Ensure all steps are performed quickly and at low temperatures. | |
| Poor Ionization | The electrospray ionization source may not be optimized. Adjust parameters such as spray voltage, capillary temperature, and gas flow rates. The choice of mobile phase additives can also significantly impact ionization efficiency. | |
| Poor Peak Shape (Tailing or Broadening) | Suboptimal Chromatographic Conditions | Adjust the mobile phase gradient and composition. Operating at a higher pH (around 10.5) with ammonium hydroxide (B78521) can improve the peak shape for acyl-CoAs on a C18 column.[7] |
| Column Overload | The amount of sample injected may be too high. Try diluting the sample or injecting a smaller volume. | |
| Inaccurate or Imprecise Quantification | Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering species.[5] Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects. |
| Non-Linearity of Calibration Curve | Construct the calibration curve using a matrix that closely matches the biological samples to account for matrix effects.[5] A weighted linear regression (e.g., 1/x) may improve accuracy at lower concentrations.[11] | |
| Inappropriate Internal Standard | The chosen internal standard may not behave chromatographically and ionize similarly to this compound. If a stable isotope-labeled standard is not available, select an odd-chain acyl-CoA with a chain length as close as possible to the analyte.[5] |
Quantitative Data Summary
| Acyl-CoA Species | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) | Reference |
| Free CoA | - | - | [4] |
| Acetyl-CoA | 2 | 7 | [4] |
| Propionyl-CoA | 2 | 7 | [4] |
| Butyryl-CoA | 3 | 10 | [4] |
| Hexanoyl-CoA | 3 | 10 | [4] |
| Octanoyl-CoA | 3 | 10 | [4] |
| Decanoyl-CoA | 4 | 13 | [4] |
| Myristoyl-CoA (C14:0) | 133 | 443 | [4] |
| Palmitoyl-CoA (C16:0) | 27 | 90 | [4] |
| Stearoyl-CoA (C18:0) | 27 | 90 | [4] |
Note: LOD and LOQ values can vary significantly depending on the specific instrumentation, sample matrix, and analytical method used.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method designed to improve the recovery of long-chain acyl-CoAs.[10]
-
Homogenization: Homogenize frozen tissue samples in ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Add acetonitrile (ACN) to the homogenate to extract the acyl-CoAs.
-
Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elution: Elute the bound acyl-CoAs using 2-propanol.
-
Concentration: Concentrate the eluent.
-
Analysis: Analyze the concentrated sample by HPLC or LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the LC-MS/MS analysis of acyl-CoAs.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[8]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[8]
-
Gradient: Develop a gradient that starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[8]
-
Transitions: Monitor the transition from the precursor ion [M+H]+ of this compound to its characteristic product ions (e.g., the neutral loss of 507 Da).[4]
-
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Simplified metabolic pathway of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Long-Chain Fatty Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of long-chain fatty acyl-CoAs in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving long-chain fatty acyl-CoAs.
Problem: Precipitation of Long-Chain Fatty Acyl-CoA Observed in Aqueous Buffer
-
Question: I dissolved my long-chain fatty acyl-CoA in an aqueous buffer, but a precipitate formed. How can I resolve this?
-
Answer: Precipitation of long-chain fatty acyl-CoAs in aqueous solutions is a common issue due to their amphipathic nature, possessing a hydrophilic head (CoA group) and a long, hydrophobic acyl chain.[1][2] The solubility of these molecules decreases as the hydrocarbon chain length increases.[1][3] When the concentration exceeds the critical micelle concentration (CMC), these molecules aggregate to form micelles, and at higher concentrations, they can precipitate.[4][5][6]
Here are several strategies to address this:
-
pH Adjustment: The solubility of fatty acyl-CoAs can be influenced by pH.[2][7][8] Increasing the pH of the buffer can help to deprotonate any residual carboxylic acid groups, potentially increasing solubility.[8][9]
-
Use of Co-solvents: Introducing a small amount of a water-miscible organic co-solvent can enhance solubility.[8] Ethanol (B145695) is often used for this purpose.[1][8][10] It is recommended to start with a low percentage (e.g., 1-5% v/v) to avoid denaturing proteins or interfering with downstream applications.[7]
-
Inclusion of Solubilizing Agents: Detergents and cyclodextrins can be effective in preventing precipitation.[11][12][13][14] These agents work by forming complexes with the hydrophobic acyl chains, thereby increasing their apparent solubility in aqueous solutions.[11][12]
-
Sonication: Applying ultrasonication can help to disperse the fatty acyl-CoAs and form stable micelles, resulting in a clear or milky solution.[1][9][10]
-
Problem: Inconsistent Results in Enzyme Assays with Long-Chain Fatty Acyl-CoA Substrates
-
Question: My enzyme kinetics data is not reproducible when using a long-chain fatty acyl-CoA as a substrate. What could be the cause and how can I improve consistency?
-
Answer: Inconsistent results in enzyme assays with long-chain fatty acyl-CoAs are often linked to the poor and variable solubility of the substrate.[15][16][17] The formation of aggregates and micelles can affect the accessibility of the substrate to the enzyme, leading to erratic reaction rates.[15][18]
To improve reproducibility, consider the following:
-
Maintain Substrate Concentration Below the CMC: Whenever possible, work at concentrations below the critical micelle concentration (CMC) to ensure the fatty acyl-CoA is in a monomeric state.[5][6] However, this is not always feasible due to the low CMCs of many long-chain species.
-
Utilize a Carrier Protein: Fatty acid-binding proteins (FABPs) are natural chaperones for long-chain fatty acids and their CoA esters.[19][20][21][22][23] Including a carrier protein like bovine serum albumin (BSA) in your assay buffer can help to solubilize the fatty acyl-CoA and deliver it to the enzyme in a consistent manner.[9]
-
Employ Solubilizing Agents: As mentioned previously, detergents or cyclodextrins can be used to create a homogenous solution of the substrate.[11][12] It is crucial to choose a detergent and concentration that does not inhibit your enzyme of interest.[14]
-
Consistent Sample Preparation: Ensure your method for preparing the fatty acyl-CoA solution is consistent for every experiment.[16][24] This includes factors like the solvent used for the stock solution, the final concentration of any co-solvents, and the mixing procedure.[16][25]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of long-chain fatty acyl-CoAs.
1. What is the Critical Micelle Concentration (CMC) and why is it important for long-chain fatty acyl-CoAs?
The Critical Micelle Concentration (CMC) is the concentration of an amphipathic molecule, like a long-chain fatty acyl-CoA, above which molecules begin to self-assemble into aggregates called micelles.[26] Below the CMC, the molecules exist primarily as monomers in solution.
Understanding the CMC is crucial because the physical state of the fatty acyl-CoA (monomer vs. micelle) can significantly impact its behavior in biological assays.[5][6] For instance, some enzymes may preferentially utilize the monomeric form of the substrate, while the micellar form may be less accessible or even inhibitory.
2. How does the acyl chain length and saturation affect the CMC of a fatty acyl-CoA?
The CMC of a fatty acyl-CoA is highly dependent on the length and saturation of its acyl chain.[4][5][6]
-
Chain Length: As the length of the hydrophobic acyl chain increases, the CMC decreases.[2][3][4] This is because longer chains have stronger hydrophobic interactions, favoring micelle formation at lower concentrations.
-
Unsaturation: The presence of a double bond in the acyl chain generally increases the CMC, effectively making the molecule more soluble than its saturated counterpart of the same carbon number.[4] The kink introduced by the double bond can disrupt the packing of the molecules into micelles.
Quantitative Data: Critical Micelle Concentrations (CMCs) of Common Long-Chain Fatty Acyl-CoAs
| Fatty Acyl-CoA | Chain Length | Saturation | Approximate CMC (µM) |
| Palmitoyl-CoA | C16:0 | Saturated | 7 - 250[5][6] |
| Stearoyl-CoA | C18:0 | Saturated | Lower than Palmitoyl-CoA[5][6] |
| Oleoyl-CoA | C18:1 | Monounsaturated | Higher than Stearoyl-CoA[5][6] |
Note: CMC values can be influenced by buffer composition, pH, ionic strength, and temperature.[5][6]
3. What are the recommended methods for preparing a stock solution of a long-chain fatty acyl-CoA?
Preparing a stable and concentrated stock solution is key to accurate and reproducible experiments.
-
Organic Solvents: For initial solubilization, organic solvents are often necessary. A mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used.[24] Alternatively, dissolving the fatty acyl-CoA in an organic solvent like ethanol, followed by dilution in buffer, is a common practice.[1][10]
-
Fresh Preparation: Due to the potential for hydrolysis of the thioester bond, it is often recommended to prepare fresh solutions of fatty acyl-CoAs for each experiment.[24]
-
Storage: If storage is necessary, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[24]
4. How can cyclodextrins be used to improve the solubility of long-chain fatty acyl-CoAs?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] This structure allows them to form inclusion complexes with hydrophobic molecules, such as the acyl chains of fatty acyl-CoAs.[11][12][27][28]
By encapsulating the hydrophobic tail, cyclodextrins effectively shield it from the aqueous environment, thereby increasing the overall solubility of the fatty acyl-CoA.[11] Methyl-β-cyclodextrin (MβCD) is a commonly used derivative for this purpose.[12][27][28]
Experimental Protocols
Protocol for Preparing a Solubilized Long-Chain Fatty Acyl-CoA Solution Using Sonication
This protocol is a general guideline for preparing a solubilized solution of a long-chain fatty acyl-CoA for use in in vitro experiments.
-
Initial Dissolution: Weigh the desired amount of the sodium salt of the long-chain fatty acyl-CoA in a suitable tube. Add a small volume of ethanol to dissolve the fatty acyl-CoA.[1][10]
-
Dispersion in Buffer: To the ethanolic solution, add the desired aqueous buffer to achieve the final target concentration. The solution may appear cloudy or contain a precipitate at this stage.
-
Sonication: Place the tube on ice and sonicate the mixture using a probe sonicator or a water bath sonicator.[1][10] Apply short bursts of sonication to avoid excessive heating, which could degrade the fatty acyl-CoA.
-
Clarification: Continue sonication until the solution becomes clear or a stable milky suspension is formed, indicating the formation of micelles or a fine dispersion.[1][10]
-
Use Immediately: It is recommended to use the freshly prepared solution immediately for the best results.
Visualizations
Caption: Relationship between monomeric and micellar forms of long-chain fatty acyl-CoAs relative to the CMC.
Caption: Experimental workflow for preparing a solubilized long-chain fatty acyl-CoA solution.
Caption: Mechanism of long-chain fatty acyl-CoA solubilization by cyclodextrin inclusion complex formation.
References
- 1. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Long chain fatty acids can form aggregates and affect the membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid-binding proteins | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Ablation of the liver fatty acid binding protein gene decreases fatty acyl CoA binding capacity and alters fatty acyl CoA pool distribution in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Binding of acyl CoA by fatty acid binding protein and the effect on fatty acid activation [inis.iaea.org]
- 24. researchgate.net [researchgate.net]
- 25. docs.abcam.com [docs.abcam.com]
- 26. avantiresearch.com [avantiresearch.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: (9Z)-Pentadecenoyl-CoA Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of (9Z)-pentadecenoyl-CoA during sample preparation.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges when working with this compound. This guide addresses common problems and offers practical solutions to ensure sample integrity.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Enzymatic Degradation: Acyl-CoA hydrolases (thioesterases) present in the sample can rapidly cleave the thioester bond.[1] | Work quickly at low temperatures (on ice or at 4°C) to minimize enzymatic activity.[2] Use of protease and phosphatase inhibitors in the homogenization buffer can also be beneficial. |
| Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. | Maintain a slightly acidic pH (around 4.5-6.0) during extraction, as this has been shown to improve the stability of some acyl-CoAs. Avoid strongly acidic or alkaline conditions. | |
| Oxidation: The cis-double bond at the 9Z position is prone to oxidation. | Minimize exposure to oxygen by working in an inert atmosphere (e.g., under nitrogen or argon) when possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent oxidative damage. | |
| Adsorption to Surfaces: The amphipathic nature of acyl-CoAs can lead to their adsorption onto plastic and glass surfaces, resulting in sample loss. | Use low-adhesion polypropylene (B1209903) tubes or glass vials that have been silanized to reduce surface binding.[2] | |
| Inconsistent or poor recovery | Inefficient Extraction: Incomplete cell lysis or inefficient partitioning of this compound into the extraction solvent. | Ensure thorough homogenization of the tissue or cell pellet. A combination of organic solvents, such as isopropanol (B130326) and acetonitrile (B52724), is often effective for extracting long-chain acyl-CoAs.[2] |
| Precipitation during storage: this compound may precipitate out of solution at low temperatures, especially in aqueous buffers. | Store extracts in a solvent system containing a sufficient proportion of organic solvent to maintain solubility, even at -80°C. If precipitation is observed, gently warm the sample to room temperature and vortex briefly to redissolve before analysis.[3] | |
| Presence of degradation products | Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause ice crystal formation, which disrupts cellular structures and can increase exposure of this compound to degradative enzymes and oxidative conditions.[4][5][6][7] | Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles. If samples must be thawed, do so quickly at a low temperature (e.g., on ice). |
| Exposure to Light: UV light can promote the formation of free radicals, leading to the oxidation of the unsaturated fatty acyl chain. | Protect samples from direct light by using amber-colored vials or by wrapping tubes in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing samples containing this compound?
A1: For short-term storage (a few hours), samples should be kept on ice at 0-4°C. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly degrade the sample.[4][5]
Q2: What type of buffer should I use for homogenization?
A2: An acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9, is often recommended for the homogenization of tissues to extract long-chain acyl-CoAs. The acidic environment can help to reduce the activity of some degradative enzymes.
Q3: Can I use a standard lipid extraction method, like the Folch or Bligh-Dyer method?
A3: While these methods are excellent for general lipid extraction, they may not be optimal for preserving the integrity of acyl-CoAs. The high proportion of chloroform (B151607) and methanol (B129727), along with the aqueous phase, can lead to hydrolysis of the thioester bond. Methods specifically developed for acyl-CoA extraction, typically involving acidic precipitation and solid-phase extraction, are recommended.
Q4: How can I quantify the concentration of this compound in my samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of acyl-CoAs.[3][8] This technique allows for the specific detection and quantification of this compound even in complex biological matrices.
Q5: Are there any commercially available standards for this compound?
A5: Yes, this compound is available from several commercial suppliers as a research-grade standard. It is important to use a high-purity standard for accurate quantification.
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Tissues
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs.
Materials:
-
Tissue sample (up to 100 mg)
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in acetone (B3395972)
-
Ice-cold Diethyl ether
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Nitrogen gas stream
-
LC-MS grade water with 0.1% formic acid
Procedure:
-
Homogenization: In a pre-chilled homogenizer on ice, add the weighed tissue sample to 1 mL of ice-cold KH2PO4 buffer. Homogenize thoroughly until no visible tissue fragments remain.
-
Protein Precipitation: Add 2 mL of ice-cold 10% TCA in acetone to the homogenate. Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.
-
Lipid Extraction: To the supernatant, add 3 mL of ice-cold diethyl ether. Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.
-
Phase Collection: Carefully collect the upper ether layer, which contains the lipids and acyl-CoAs. Repeat the ether extraction on the lower aqueous phase one more time and combine the ether fractions.
-
Drying: Evaporate the pooled ether fractions to dryness under a gentle stream of nitrogen gas at room temperature.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Reconstitute the dried extract in 1 mL of 50% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 30% methanol in water to remove polar impurities.
-
Elute the this compound with 2 mL of 80% acetonitrile in water.
-
-
Final Concentration: Dry the eluted fraction under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent (e.g., 50% methanol in water with 0.1% formic acid) for analysis.
Visualizations
Signaling Pathway: Beta-Oxidation of this compound
The degradation of this compound for energy production occurs via the mitochondrial beta-oxidation pathway. Due to its monounsaturated nature, this process requires an additional isomerase enzyme compared to the oxidation of saturated fatty acids.
Caption: Mitochondrial beta-oxidation of this compound.
Experimental Workflow: Sample Preparation for LC-MS Analysis
This diagram outlines the key steps to minimize degradation during the preparation of samples for the analysis of this compound.
Caption: Workflow for this compound sample preparation.
References
- 1. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Troubleshooting (9Z)-pentadecenoyl-CoA synthesis impurities
Welcome to the technical support center for the synthesis of (9Z)-pentadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this long-chain monounsaturated acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: enzymatic and chemical.
-
Enzymatic Synthesis: This method typically involves the use of an acyl-CoA synthetase (ACS) to catalyze the ligation of (9Z)-pentadecenoic acid to Coenzyme A. Alternatively, it could potentially be synthesized by a desaturase enzyme, such as stearoyl-CoA desaturase (SCD), using pentadecanoyl-CoA as a substrate. However, SCDs typically show substrate preference for longer chains like palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).[1][2][3]
-
Chemical Synthesis: This approach involves the activation of the carboxyl group of (9Z)-pentadecenoic acid, for example, by converting it to an acid chloride or an activated ester, followed by reaction with Coenzyme A.
Q2: My final product has low purity. What are the likely impurities in this compound synthesis?
A2: Impurities can arise from several sources depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Residual (9Z)-pentadecenoic acid and Coenzyme A.
-
Isomers of the Fatty Acid: The (9E)-isomer (trans-isomer) of pentadecenoic acid may be present in the starting material or formed during the synthesis.
-
Oxidation Products: The double bond in the fatty acyl chain is susceptible to oxidation, leading to the formation of hydroperoxides, epoxides, and other oxygenated species.
-
Hydrolysis Products: this compound is a thioester and can be hydrolyzed back to (9Z)-pentadecenoic acid and Coenzyme A, especially in the presence of moisture or at non-optimal pH.
-
Byproducts from Side Reactions: In chemical synthesis, side reactions can lead to the formation of various byproducts. In enzymatic synthesis using desaturases, incomplete desaturation can leave residual saturated pentadecanoyl-CoA.
Q3: How can I best purify my synthesized this compound?
A3: Purification of long-chain acyl-CoAs is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[4] Solid-phase extraction (SPE) can also be used for initial cleanup and enrichment.[4]
Q4: What analytical techniques are recommended for characterizing this compound and its impurities?
A4: A combination of techniques is recommended for full characterization:
-
HPLC: To assess purity and quantify the product. UV detection at 260 nm is used for the adenine (B156593) moiety of CoA.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the product and identify impurities. The fragmentation pattern in MS/MS can provide structural information.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, including the position and stereochemistry of the double bond.
Q5: this compound appears to be unstable. What are the best practices for storage and handling?
A5: Long-chain acyl-CoAs are known to be unstable. To minimize degradation, follow these guidelines:
-
Store the product as a lyophilized powder or in an organic solvent (e.g., acetonitrile) at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
When preparing aqueous solutions, use buffers at a slightly acidic pH (around 4.0-6.0) and keep them on ice.
-
Use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Enzymatic: Ensure optimal enzyme concentration, substrate concentrations, pH, and temperature. Verify the activity of the enzyme. Chemical: Increase reaction time, temperature, or the molar excess of the activating agent. Ensure anhydrous conditions. |
| Precipitation of Substrates | Long-chain fatty acids and their CoA esters can have low solubility in aqueous buffers. Add a small amount of a co-solvent like ethanol (B145695) or DMSO to improve solubility. Be mindful that high concentrations of organic solvents can inhibit enzyme activity. |
| Product Degradation | Work at low temperatures and maintain an appropriate pH to minimize hydrolysis. Purge solutions with an inert gas (e.g., argon or nitrogen) to prevent oxidation. |
| Losses During Workup/Purification | Optimize extraction and purification protocols to minimize product loss. Ensure complete elution from chromatographic columns. |
Issue 2: Presence of Unexpected Peaks in HPLC or LC-MS Analysis
| Potential Impurity | Identification and Resolution |
| Unreacted (9Z)-pentadecenoic acid | This will have a different retention time in RP-HPLC and a different m/z in MS. Optimize the purification to separate it from the product. |
| Unreacted Coenzyme A | This will also have a distinct retention time and m/z. Improve the reaction stoichiometry or purification. |
| (9E)-pentadecenoyl-CoA (trans-isomer) | This isomer may co-elute or have a very similar retention time to the (9Z)-isomer. Use a high-resolution HPLC column and an optimized gradient. Chiral chromatography or specific NMR techniques may be needed for confirmation. |
| Oxidized Product | Look for masses corresponding to the addition of one or more oxygen atoms. Protect the reaction and product from air and light. Add antioxidants like BHT or Vitamin E during storage. |
| Pentadecanoyl-CoA (saturated) | This will have a different retention time and m/z. If using a desaturase, optimize the reaction conditions to drive the reaction to completion. |
Experimental Protocols
General Protocol for Purification of this compound by RP-HPLC
This is a general protocol and may require optimization for your specific instrumentation and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-10 min: 10-30% B
-
10-40 min: 30-70% B
-
40-45 min: 70-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Dissolve the crude product in a small volume of the initial mobile phase composition. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the desired product peak. e. Combine the fractions and lyophilize to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common impurities in this compound synthesis.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enhancing the stability of (9Z)-pentadecenoyl-CoA stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (9Z)-pentadecenoyl-CoA stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis of the high-energy thioester bond and oxidation of the cis-double bond in the fatty acyl chain.[1][2] Hydrolysis results in the formation of coenzyme A and (9Z)-pentadecenoic acid, while oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can compromise the biological activity of the molecule.[3]
Q2: What is the recommended method for storing this compound stock solutions?
A2: For optimal stability, this compound should be stored as a lyophilized powder or a dried film at -80°C under an inert atmosphere (e.g., argon or nitrogen).[4] If a stock solution is required, it is best to prepare it fresh before each experiment. If long-term storage of a solution is necessary, dissolve the compound in a dry organic solvent such as methanol (B129727) or acetonitrile (B52724), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[5][6] Aqueous solutions are not recommended for long-term storage due to the rapid hydrolysis of the thioester bond.[6]
Q3: What is the expected shelf-life of a this compound stock solution?
A3: The shelf-life of a this compound solution is highly dependent on the storage conditions. In an aqueous buffer at room temperature, significant degradation can occur within hours.[6] When stored as a dried solid or in a dry organic solvent at -80°C, the compound is significantly more stable, potentially for several months. However, it is crucial to periodically assess the purity of the stock solution. For reconstituted standards, a shelf life of up to one month at -20°C in methanol has been suggested, while storage in acidic conditions at -80°C has been shown to be effective for over 6 months.[5][7]
Q4: How can I prevent the oxidation of this compound in my stock solution?
A4: To minimize oxidation, it is essential to handle the compound under an inert atmosphere (argon or nitrogen) as much as possible.[4] Using deoxygenated solvents for preparing solutions can also be beneficial. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or vitamin E, at a low concentration (e.g., 0.001%–0.01%) can help to suppress oxidation.[8][9] Storing aliquots in amber vials can protect the compound from light, which can accelerate oxidation.
Q5: Is lyophilization a suitable method for long-term storage of this compound?
A5: Yes, lyophilization is an excellent method for the long-term storage of this compound as it removes water, a key component in the hydrolytic degradation pathway. Storing the lyophilized powder at -80°C under an inert atmosphere will provide the greatest stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from a lyophilized powder. Assess the purity of the new stock solution using HPLC or LC-MS/MS. |
| Consider that long-chain acyl-CoAs in samples can create background in some assays; run a blank for each sample omitting the conversion enzyme if applicable.[10] | ||
| Appearance of extra peaks in my HPLC or LC-MS/MS chromatogram. | Hydrolysis or oxidation of the this compound. | Identify the degradation products by their mass-to-charge ratio (m/z) in mass spectrometry. Review storage and handling procedures to minimize degradation. |
| Use of plastic vials may lead to signal loss; it is recommended to use glass vials instead.[11] | ||
| Poor peak shape or peak splitting in chromatography. | Interaction of the analyte with the column or issues with the mobile phase. | Use a high-quality C18 reversed-phase column.[12] Optimize the mobile phase; a gradient with ammonium (B1175870) hydroxide (B78521) and acetonitrile at a high pH (e.g., 10.5) has been shown to provide good separation for long-chain acyl-CoAs.[12][13] |
| Poor chromatographic performance can be avoided by incorporating a phosphoric acid wash step between injections.[14] | ||
| Inconsistent results between experiments. | Instability of the stock solution, leading to varying concentrations. | Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] Always quantify the concentration of the stock solution before use, especially if it has been stored for an extended period. |
| Ensure that the solvent used for reconstitution is of high purity and dry. | ||
| Low signal intensity in mass spectrometry. | Poor ionization or degradation in the ion source. | Optimize mass spectrometry parameters, including spray voltage and capillary temperature.[15] Ensure the sample is properly desalted before injection if using electrospray ionization. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in biological assays.
Materials:
-
This compound, lyophilized powder
-
Anhydrous methanol, HPLC grade
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes and sterile, disposable tips
Procedure:
-
Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous methanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use amber glass vials.
-
Purge the headspace of each vial with inert gas before tightly sealing the cap.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound by LC-MS/MS
Objective: To quantify the degradation of this compound over time under specific storage conditions.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]
Materials:
-
This compound stock solution
-
Acetonitrile, LC-MS grade
-
Ammonium hydroxide, LC-MS grade
-
Water, LC-MS grade
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[15]
LC-MS/MS Method:
-
Chromatographic Separation:
-
Mobile Phase A: 15 mM Ammonium hydroxide in water[15]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[15]
-
Gradient: Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[15]
-
Flow Rate: 0.4 mL/min[15]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: Monitor the precursor to product ion transition for this compound. The specific m/z values will depend on the adduct ion formed (e.g., [M+H]+). A neutral loss scan of 507 can be used for profiling complex mixtures of long-chain acyl-CoAs.[12][16]
-
Optimize source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity.[15]
-
Stability Study Procedure:
-
Prepare aliquots of the this compound stock solution according to Protocol 1.
-
Store the aliquots under the desired conditions (e.g., -20°C in methanol, -80°C in methanol, room temperature in aqueous buffer).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.
-
Analyze the samples by LC-MS/MS as described above.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound against time to determine the degradation rate.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing the stability of stock solutions.
References
- 1. DSpace [scholarworks.umass.edu]
- 2. gfi.org [gfi.org]
- 3. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry of Unsaturated Acyl-CoAs
Welcome to the technical support center for the mass spectrometry analysis of unsaturated acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My unsaturated acyl-CoA appears to be degrading in the ion source. What are the typical fragmentation patterns and how can I minimize this?
A1: In-source fragmentation is a common artifact in the analysis of acyl-CoAs, including unsaturated species. In positive ion electrospray ionization (ESI), acyl-CoAs characteristically exhibit a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and produce a fragment ion corresponding to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[1] While these fragments can be used for identification, excessive fragmentation reduces the abundance of the precursor ion, complicating quantification.[2]
Troubleshooting Steps:
-
Reduce Ion Source Energy: High cone voltage (or fragmentor voltage) and source temperature can promote in-source fragmentation. Gradually decrease these parameters to find an optimal balance between ionization efficiency and precursor ion stability.
-
Optimize ESI Parameters: Adjust the nebulizer gas flow and spray voltage. A stable spray with optimal droplet formation can lead to softer ionization.
-
Mobile Phase Composition: The pH and composition of the mobile phase can influence ionization and stability. For acyl-CoA analysis, mobile phases containing ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization.[3]
Q2: I am observing unexpected peaks with masses corresponding to the addition of oxygen atoms to my unsaturated acyl-CoA. What are these and how can I prevent them?
Troubleshooting & Prevention:
-
Use Antioxidants: During sample extraction and preparation, include antioxidants in your solvents. Butylated hydroxytoluene (BHT) at a concentration of 0.1% is commonly used to prevent lipid peroxidation.[2]
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Cold Conditions: Keep samples on ice or at 4°C during processing to reduce the rate of oxidative reactions. For long-term storage, samples should be kept at -80°C.[4][5]
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can accelerate degradation.[4]
-
Fresh Solvents: Use freshly prepared, high-purity solvents for sample preparation and LC-MS analysis.
Below is a table summarizing the impact of various preventive measures on the stability of unsaturated acyl-CoAs.
| Preventive Measure | Expected Impact on Oxidation | Reference |
| Storage at -80°C | High stability for extended periods | [4] |
| Storage at -20°C | Suitable for short-term storage (<1 week) | [2] |
| Addition of BHT (0.1%) | Significantly reduces lipid peroxidation | [2][6] |
| Addition of EDTA (1 mM) | Chelates metal ions that can catalyze oxidation | [2][6] |
| Working under Nitrogen/Argon | Minimizes exposure to atmospheric oxygen | [2] |
Q3: I suspect I have adducts of my unsaturated acyl-CoA with cysteine or glutathione (B108866) in my sample. How can I confirm this and is it an artifact?
A3: The formation of adducts between unsaturated acyl-CoAs and thiols like cysteine and glutathione can occur, particularly if the acyl-CoA contains an α,β-unsaturated carbonyl moiety (a Michael acceptor). This is often a result of biological processes (enzymatic or non-enzymatic) within the cell. However, it can potentially occur as a sample preparation artifact if conditions are favorable (e.g., prolonged storage at room temperature in a thiol-rich environment).
Confirmation and Troubleshooting:
-
Mass Shift: Look for a mass increase corresponding to the addition of cysteine (121.02 Da) or glutathione (307.08 Da).
-
MS/MS Fragmentation: The fragmentation pattern of the adducted acyl-CoA will be different. You may observe fragments corresponding to the loss of the thiol moiety or fragments of the thiol itself.
-
Control Experiments: Analyze a standard of the unsaturated acyl-CoA in the same matrix to see if the adduct forms under your analytical conditions. Also, treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) prior to extraction can help determine if the adducts are forming during sample handling.
Q4: My analysis shows multiple peaks for what should be a single unsaturated acyl-CoA standard. What could be the cause?
A4: There are several potential causes for observing multiple peaks for a single standard:
-
Isomers: The standard itself may be a mixture of positional or geometric (cis/trans) isomers of the double bond. These isomers can sometimes be separated by chromatography.
-
In-source Isomerization/Rearrangement: While less common, high source temperatures could potentially induce isomerization of the double bonds.
-
Oxidation Products: As discussed in Q2, oxidation can lead to multiple related species that may chromatographically resolve from the parent compound.
-
Adduct Formation: Different adducts of the same molecule (e.g., [M+H]+, [M+Na]+, [M+NH4]+) can sometimes be chromatographically separated, although they are more often seen as multiple ions in the mass spectrum of a single chromatographic peak. The ratio of these adducts can be influenced by the acyl chain length and degree of unsaturation.[5]
Troubleshooting Steps:
-
Check Standard Purity: Verify the purity and isomeric composition of your standard from the supplier's documentation.
-
Optimize Chromatography: Use a high-resolution column and optimize your gradient to improve the separation of potential isomers.
-
Softer Ionization: Reduce ion source temperature and voltages to minimize the possibility of in-source reactions.
-
Analyze Adducts: Examine the mass spectra of each peak to determine if they correspond to different adducts of the same parent molecule.
Experimental Protocols
Protocol 1: Sample Preparation of Unsaturated Acyl-CoAs with Oxidation Prevention
This protocol is designed to extract unsaturated acyl-CoAs from cultured cells while minimizing oxidative artifacts.
Materials:
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Internal standard solution (e.g., C17:0-CoA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Prepare Extraction Solvent: Prepare a solution of methanol containing 0.1% BHT. Pre-chill this solvent to -80°C.
-
Cell Lysis and Extraction:
-
Remove cell culture media and wash the cells twice with ice-cold PBS.
-
Add 2 mL of the -80°C methanol/BHT solution and the internal standard to the cell plate.
-
Incubate at -80°C for 15 minutes to quench enzymatic activity.[7]
-
Scrape the cells from the plate and transfer the lysate to a centrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.[7]
-
Solvent Evaporation:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acetonitrile.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., methanol or a mobile phase-like solution). Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Method for Unsaturated Acyl-CoA Analysis
This is a general reverse-phase UPLC-MS/MS method suitable for the analysis of a range of acyl-CoAs.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient will depend on the specific acyl-CoAs of interest. A typical gradient might start at 20% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 30 - 50 V (optimize for minimal fragmentation).
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 500°C.[1]
-
Gas Flows: Optimize nebulizer and desolvation gas flows for a stable spray.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the neutral loss of 507 Da).
Visual Diagrams
Caption: Experimental workflow for unsaturated acyl-CoA analysis.
Caption: Troubleshooting logic for common artifacts.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomer-Resolved Mass Spectrometry Imaging of Acidic Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of (9Z)-Pentadecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of (9Z)-pentadecenoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Action |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis. Process samples quickly on ice and store them at -80°C. Reconstitute extracts in a stable solvent, such as 50% methanol/water or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8), immediately before analysis.[1] |
| Inefficient Extraction | For long-chain acyl-CoAs, a liquid-liquid extraction with an organic solvent is often effective.[2] An extraction with a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v) can also be used.[3] Consider solid-phase extraction (SPE) for sample cleanup and concentration. |
| Suboptimal MS Parameters | Infuse a this compound standard to optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific instrument being used. |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. For this compound (C15:1-CoA), the protonated precursor ion [M+H]⁺ is expected at m/z 1004.6. A characteristic product ion retaining the acyl chain would be at m/z 497.3. Another common fragment is at m/z 428.0.[4][5][6] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Recommended Action |
| Secondary Interactions with Column | Use a reversed-phase C18 column with an ion-pairing agent in the mobile phase to improve peak shape. Alternatively, using a mobile phase with a basic pH (e.g., 15 mM ammonium hydroxide) can enhance separation.[4] |
| Sample Overload | Dilute the sample extract and reinject. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. Repeated injections of biological extracts can lead to material buildup.[2] |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Recommended Action |
| Matrix Effects | Use a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, if available. Alternatively, a non-endogenous odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be used.[2][4] The internal standard should be added at the beginning of the sample preparation process. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including extraction, evaporation, and reconstitution volumes. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for the calibration curve, which can improve accuracy at lower concentrations.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended normalization strategy for this compound quantification?
A1: The most reliable normalization strategy is the use of an internal standard. The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled this compound, as it has nearly identical chemical and physical properties.[8] If a stable isotope-labeled standard is not available, a structurally similar, non-endogenous odd-chain acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[2][4] The internal standard should be added to the sample at the earliest stage of preparation to account for variability in extraction efficiency and matrix effects.[9] Normalization to sample weight or protein concentration can also be performed but may not account for analytical variability as effectively as an internal standard.
Q2: How can I prepare my samples for this compound analysis?
A2: A common procedure involves the following steps:
-
Homogenization: Homogenize the tissue or cell sample in a cold buffer.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent mixture, such as isopropanol (B130326) and acetonitrile, or an acid precipitation with sulfosalicylic acid (SSA).[5][7]
-
Purification: A solid-phase extraction (SPE) step can be included to remove interfering substances and enrich the acyl-CoA fraction.
-
Reconstitution: After drying the extract, reconstitute it in a solvent compatible with your LC-MS/MS system, for instance, a solution of 50 mM ammonium acetate.[1]
Q3: What are the typical MS/MS fragmentation patterns for long-chain acyl-CoAs?
A3: In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic fragmentation pattern. A common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][6] Another frequently observed product ion is at m/z 428, resulting from cleavage at the 5'-diphosphate group.[6] For quantification, the most specific product ion is the one that retains the fatty acyl chain, as its mass is unique to the specific acyl-CoA.[5]
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol provides a general framework. Optimization for specific instrumentation is recommended.
-
Sample Preparation:
-
To 50 mg of homogenized tissue, add an internal standard (e.g., heptadecanoyl-CoA).
-
Extract the acyl-CoAs using an appropriate solvent mixture (e.g., acetonitrile/methanol/water).[3]
-
Centrifuge to pellet proteins and other debris.
-
Transfer the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[4]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1): 1004.6 m/z, Product ion (Q3): 497.3 m/z.
-
Heptadecanoyl-CoA (Internal Standard): Precursor ion (Q1): 1020.6 m/z, Product ion (Q3): 513.3 m/z.[4]
-
-
Optimize collision energy for each transition.
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound using a calibration curve constructed from standards of known concentrations.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues for long-chain fatty acyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the analysis of long-chain fatty acyl-CoAs by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for long-chain fatty acyl-CoAs non-linear?
A1: Non-linearity in calibration curves for long-chain fatty acyl-CoAs can arise from several factors. At high concentrations, detector saturation can occur. Conversely, at low concentrations, issues such as analyte adsorption to sample vials or instrument components can lead to a non-linear response. The complex and amphiphilic nature of these molecules also makes them prone to forming micelles at higher concentrations, which can affect ionization efficiency.[1] Additionally, matrix effects from complex biological samples can interfere with analyte ionization, leading to a non-linear response.[2][3][4]
Q2: What is an acceptable R-squared (R²) value for my calibration curve?
A2: For quantitative bioanalytical methods, an R-squared (R²) value of 0.99 or greater is generally considered acceptable.[5] This indicates a strong linear relationship between the analyte concentration and the instrument response. However, it is also crucial to visually inspect the curve and ensure that the residuals are randomly distributed.
Q3: Why am I seeing poor reproducibility in my calibration standards?
A3: Poor reproducibility can be caused by the inherent instability of long-chain fatty acyl-CoA molecules.[5] It is crucial to handle samples with care, keeping them on ice and minimizing freeze-thaw cycles. Inconsistent sample preparation, including variations in extraction efficiency, can also contribute to poor reproducibility. The use of an appropriate internal standard, such as an odd-chain fatty acyl-CoA (e.g., C17:0-CoA), is highly recommended to correct for these variations.[5][6][7]
Q4: I'm observing a high background signal or "noise" in my chromatograms. What could be the cause?
A4: A high background signal can be due to contamination from various sources, including solvents, glassware, or the biological matrix itself. Ensure the use of high-purity solvents and meticulously clean all equipment. Matrix components, such as phospholipids, are a common source of interference in LC-MS analysis.[4] An effective sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove these interfering substances.[6][8][9]
Q5: Should I use an internal standard? If so, which one?
A5: Yes, the use of an internal standard is critical for accurate quantification of long-chain fatty acyl-CoAs to correct for variability in sample extraction and instrument response.[6][7] The ideal internal standard is a stable isotope-labeled version of the analyte. However, odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are commonly used and are effective for correcting variations in recovery of long-chain species.[5][6][10]
Troubleshooting Guide
Issue 1: Poor Linearity (R² < 0.99)
| Potential Cause | Recommended Solution |
| Detector Saturation | Dilute the higher concentration standards and reassess the linear range. |
| Analyte Adsorption | Use silanized glassware or polypropylene (B1209903) vials to minimize surface binding. |
| Matrix Effects | Optimize the sample cleanup procedure (e.g., SPE) to remove interfering matrix components.[6][8][9] Consider using a matrix-matched calibration curve. |
| Inappropriate Calibration Range | Narrow the concentration range of your calibration standards to the expected concentration of your samples. |
| Micelle Formation | Prepare standards in a solvent mixture that discourages aggregation, such as methanol (B129727)/water. |
Issue 2: Inconsistent Peak Areas
| Potential Cause | Recommended Solution |
| Sample Degradation | Prepare fresh standards for each run. Keep samples and standards at low temperatures (e.g., on ice) during preparation and in the autosampler. |
| Inconsistent Extraction | Ensure a consistent and validated extraction protocol is followed for all samples and standards.[5][10] The use of a reliable internal standard is crucial here.[7] |
| Injector Variability | Check the autosampler for proper function, including injection volume accuracy and precision. |
| LC System Issues | Inspect the LC system for leaks, pressure fluctuations, or column degradation. |
Issue 3: Peak Tailing or Splitting
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Poor Chromatography | Optimize the mobile phase composition and gradient. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase at a high pH (e.g., 10.5) has been shown to improve peak shape for acyl-CoAs.[6][8][9] |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. Repeated injections of tissue extracts can lead to a buildup of biological material.[6] |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A fast SPE method can be employed for sample cleanup without the need for evaporation steps.[6][8][9]
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with the initial mobile phase.
-
Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elution: Elute the long-chain fatty acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile).
LC-MS/MS Parameters
| Parameter | Typical Value/Condition | Reference |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | [5][6] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | [5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6][7] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [5][6][7] |
| Common Transition | Neutral loss of 507 Da (phosphoadenosine diphosphate) | [6][11] |
Visualizations
Caption: Experimental workflow for long-chain fatty acyl-CoA analysis.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Effects of fatty acyl chain length, double-bond number and matrix on phosphatidylcholine responses in matrix-assisted laser desorption/ionization on an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of (9Z)-pentadecenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (9Z)-pentadecenoyl-CoA. Our aim is to help you minimize matrix effects and ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification. In the analysis of acyl-CoAs from biological samples, common interfering matrix components include phospholipids (B1166683), salts, and other lipids.
Q2: My signal for this compound is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression due to matrix effects. Immediate troubleshooting steps include:
-
Sample Dilution: A simple dilution of your sample extract can reduce the concentration of interfering matrix components. This is a quick and effective first step, provided the concentration of this compound remains above the instrument's limit of detection.
-
Chromatographic Optimization: Modify your liquid chromatography (LC) method to better separate this compound from matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different type of chromatography column (e.g., reversed-phase C18 or hydrophilic interaction liquid chromatography - HILIC).
-
Review Sample Preparation: Inadequate sample cleanup is a frequent cause of matrix effects. Re-evaluate your sample preparation protocol to ensure efficient removal of interfering substances.
Q3: What is the most effective strategy to minimize matrix effects in this compound quantification?
A3: The most robust strategy is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be, for example, (9Z)-pentadecenoyl-[¹³C₃,¹⁵N₁]-CoA. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. If a specific SIL-IS for this compound is not commercially available, using a structurally similar odd-chain saturated acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), can also be a viable option.[1][2]
Q4: How can I assess the extent of matrix effects in my assay?
A4: A common method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte). The percentage difference in the signal indicates the degree of ion suppression or enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Secondary interactions with the analytical column; inappropriate mobile phase pH. | Incorporate a small percentage of a weak acid (e.g., 0.1% phosphoric acid) in the mobile phase to improve peak shape.[3] Ensure the mobile phase pH is suitable for the stability of acyl-CoAs. |
| Analyte Degradation | This compound is unstable, especially in aqueous solutions at neutral or alkaline pH. | Keep samples on ice or in a cooled autosampler (4°C) during the analytical run.[1] For long-term storage, keep dried extracts at -80°C.[1] Reconstitute samples in a slightly acidic solution (e.g., 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate, pH 3.5-7) immediately before analysis to improve stability.[1] |
| Low Recovery of this compound | Inefficient extraction from the biological matrix. | Optimize your sample preparation method. Consider using a liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) with a C18 or mixed-mode cartridge. |
| High Background Noise in Mass Spectrometer | Contamination from the sample matrix, particularly phospholipids. | Implement a more rigorous sample cleanup procedure specifically targeting phospholipid removal, such as HybridSPE®. Alternatively, optimize the chromatographic gradient to elute phospholipids separately from your analyte of interest. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting long-chain acyl-CoAs like this compound from cell or tissue samples.
Materials:
-
SPE cartridge (e.g., C18, 100 mg)
-
Methanol
-
Water (HPLC-grade)
-
Ammonium Hydroxide
-
Internal Standard Solution (e.g., C15:0-CoA or a stable isotope-labeled standard)
-
Sample homogenate
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of your initial mobile phase conditions (e.g., 95% water with 5% acetonitrile and 0.1% ammonium hydroxide).
-
Loading: Spike your sample homogenate with the internal standard. Acidify the sample with a small amount of phosphoric acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other long-chain acyl-CoAs with 1 mL of a strong organic solvent mixture (e.g., 80% acetonitrile in water with 0.1% ammonium hydroxide).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Protocol 2: Quantification of Matrix Effect using Post-Extraction Spike
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., cell lysate from a control group) through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100%
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Hypothetical Recovery and Matrix Effect Data for Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 92 ± 4 | 88 ± 6 (Suppression) |
| Solid-Phase Extraction (C18) | 95 ± 3 | 97 ± 4 (Minimal Effect) |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A troubleshooting flowchart for addressing matrix effects in acyl-CoA analysis.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (9Z)-Pentadecenoyl-CoA and Palmitoleoyl-CoA: Emerging Roles in Cellular Signaling and Metabolism
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two distinct fatty acyl-CoA molecules: (9Z)-pentadecenoyl-CoA (C15:1-CoA) and palmitoleoyl-CoA (C16:1-CoA). While both are monounsaturated fatty acyl-CoAs, their single-carbon difference in chain length—this compound being an odd-chain and palmitoleoyl-CoA an even-chain fatty acyl-CoA—may lead to divergent metabolic fates and signaling functions. This document summarizes current knowledge, presents available data in a comparative format, details relevant experimental protocols, and visualizes key pathways to support further research and drug development.
Introduction
Fatty acyl-CoAs are critical metabolic intermediates, serving as substrates for energy production, lipid biosynthesis, and as signaling molecules that regulate diverse cellular processes. This compound is the activated form of pentadecanoic acid (C15:1), an odd-chain monounsaturated fatty acid that has garnered recent attention for its potential health benefits. Palmitoleoyl-CoA, derived from the even-chain monounsaturated fatty acid palmitoleic acid (C16:1), is a more common fatty acyl-CoA with established roles in lipid metabolism and insulin (B600854) signaling. Understanding the distinct effects of these molecules is crucial for elucidating their roles in health and disease.
Comparative Biological Effects
While direct comparative studies on this compound and palmitoleoyl-CoA are limited, we can infer potential differences based on research into their fatty acid precursors and the broader understanding of odd- versus even-chain fatty acid metabolism.
| Feature | This compound (C15:1-CoA) | Palmitoleoyl-CoA (C16:1-CoA) |
| Precursor Fatty Acid | (9Z)-Pentadecenoic Acid (C15:1) | Palmitoleic Acid (C16:1) |
| Chain Length | 15 Carbons (Odd-chain) | 16 Carbons (Even-chain) |
| Metabolic Fate of Precursor | β-oxidation yields propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA (anaplerotic). | β-oxidation yields acetyl-CoA. |
| Associated Health Effects of Precursor | Higher circulating levels of the saturated precursor C15:0 are linked to lower risks of cardiometabolic diseases[1]. C15:0 has shown anti-inflammatory, anti-fibrotic, and anemia-attenuating effects in vivo[1]. It is proposed as a potential essential fatty acid[1]. | Associated with improved insulin sensitivity in liver and skeletal muscle, but also implicated in lipotoxicity when in excess. Can contribute to insulin resistance through accumulation of lipid metabolites[2]. |
| Key Signaling Pathways (Inferred) | Likely activates AMPK, contributing to improved glucose uptake and insulin sensitivity[3][4]. May have broader anti-inflammatory effects compared to even-chain fatty acids[5]. | Influences insulin signaling pathways[6][7]. Can modulate SREBP-1c activity, a key regulator of lipogenesis[8][9]. Can activate AMPK β1-containing isoforms[10][11]. |
Signaling Pathways
The signaling pathways influenced by these fatty acyl-CoAs are central to their biological effects. While there is more established research on palmitoleoyl-CoA, the pathways for this compound are inferred from studies on its saturated precursor, pentadecanoic acid (C15:0).
This compound and AMPK Activation
This compound, through its precursor C15:0, is suggested to be a potent activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Activation of AMPK by C15:0 promotes the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake in muscle cells[3][4]. This action is independent of the canonical insulin signaling pathway, suggesting a distinct mechanism for improving glucose metabolism[4].
Palmitoleoyl-CoA, SREBP-1c, and Insulin Signaling
Palmitoleoyl-CoA is a key player in the regulation of lipid metabolism, partly through its influence on Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis[8][9]. Palmitate, the saturated precursor to palmitoleoyl-CoA, can induce SREBP-1c expression, leading to increased synthesis of fatty acids and triglycerides[9]. This can contribute to cellular lipid overload and insulin resistance. Furthermore, long-chain fatty acyl-CoAs like palmitoyl-CoA can directly impair insulin signaling by promoting the serine phosphorylation of insulin receptor substrate (IRS) proteins and inhibiting mitochondrial ADP transport, leading to increased reactive oxygen species (ROS) production[2][7].
Experimental Protocols
Accurate quantification of this compound and palmitoleoyl-CoA is essential for studying their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
General Experimental Workflow for Fatty Acyl-CoA Quantification
Protocol: Quantification of this compound and Palmitoleoyl-CoA by LC-MS/MS
This protocol is a generalized procedure based on established methods for fatty acyl-CoA analysis[12][13][14].
-
Sample Preparation and Extraction:
-
Harvest cells or tissues and immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen.
-
Homogenize the sample in an ice-cold extraction solvent, such as 80% methanol (B129727) containing a suitable internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA) for normalization.
-
Precipitate proteins by vortexing and centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering substances.
-
-
LC Separation:
-
Use a reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Employ a binary solvent system with a gradient elution.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/isopropanol mixture (e.g., 80:20) with the same additives as Mobile Phase A.
-
-
The gradient should start with a low percentage of Mobile Phase B and ramp up to elute the hydrophobic long-chain acyl-CoAs.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, palmitoleoyl-CoA, and the internal standard.
-
-
Quantification:
-
Generate a standard curve using commercially available or synthesized standards for this compound and palmitoleoyl-CoA of known concentrations.
-
Calculate the concentration of the target analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Conclusion and Future Directions
The available evidence suggests that this compound and palmitoleoyl-CoA, despite their structural similarity, may exert distinct biological effects. The odd-chain nature of this compound and the associated anaplerotic potential of its precursor's metabolism, along with its putative role in AMPK activation, point towards beneficial metabolic effects. In contrast, while palmitoleoyl-CoA is integral to normal lipid metabolism, its accumulation is linked to lipotoxicity and insulin resistance.
Direct comparative studies are critically needed to validate these inferred differences. Future research should focus on:
-
Head-to-head comparisons of the effects of this compound and palmitoleoyl-CoA on key metabolic and inflammatory signaling pathways in relevant cell and animal models.
-
Quantitative analysis of the impact of these molecules on gene expression profiles related to lipid metabolism, inflammation, and insulin signaling.
-
Investigation of their roles in protein acylation , a post-translational modification that can significantly alter protein function.
A deeper understanding of the differential effects of these two fatty acyl-CoAs will be invaluable for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 6. Putative Role of Protein Palmitoylation in Cardiac Lipid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Palmitoylation-driven PHF2 ubiquitination remodels lipid metabolism through the SREBP1c axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitate Impairs and Eicosapentaenoate Restores Insulin Secretion Through Regulation of SREBP-1c in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (9Z)-Pentadecenoyl-CoA and Pentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism and signaling. They serve not only as substrates for energy production through β-oxidation but also as precursors for complex lipids and as modulators of various cellular processes.[1][2] This guide provides a comparative analysis of two such molecules: (9Z)-pentadecenoyl-CoA, a monounsaturated fatty acyl-CoA, and pentadecanoyl-CoA, a saturated fatty acyl-CoA. While direct comparative studies are limited, this document extrapolates their distinct biological activities based on their structural differences and the established metabolic pathways of analogous fatty acyl-CoAs.
Metabolic Fates: A Tale of Two Acyl-CoAs
The primary metabolic fate for most fatty acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[3] However, the presence of a double bond in this compound necessitates additional enzymatic steps for its complete oxidation compared to the saturated pentadecanoyl-CoA.
Pentadecanoyl-CoA Metabolism
As a saturated odd-chain fatty acyl-CoA, pentadecanoyl-CoA undergoes a standard β-oxidation pathway. Each cycle involves four key enzymatic reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by β-ketothiolase.
This process is repeated until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, thereby having an anaplerotic effect (the replenishment of cycle intermediates).
This compound Metabolism
The β-oxidation of this compound proceeds similarly to that of saturated fatty acyl-CoAs for the initial cycles. However, the cis-double bond at the 9th position poses a block to the standard enzymatic machinery. To overcome this, an additional enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ³-enoyl-CoA intermediate to a trans-Δ²-enoyl-CoA, which can then re-enter the β-oxidation spiral. This additional step means that the complete oxidation of this compound involves a slightly different enzymatic cascade than that of pentadecanoyl-CoA.
Quantitative Data Summary
| Feature | This compound | Pentadecanoyl-CoA |
| Structure | 15-carbon monounsaturated acyl-CoA | 15-carbon saturated acyl-CoA |
| β-Oxidation Cycles | 6 | 6 |
| Acetyl-CoA Produced | 6 | 6 |
| Propionyl-CoA Produced | 1 | 1 |
| FADH₂ Produced | 5 | 6 |
| NADH Produced | 6 | 6 |
| Key Differentiating Enzyme | Enoyl-CoA Isomerase | None |
Signaling Pathways and Biological Activities
Fatty acyl-CoAs and their parent fatty acids are known to act as signaling molecules, often through the activation of nuclear receptors and other cellular sensors.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their CoA esters are natural ligands for PPARs.[4] Pentadecanoic acid (C15:0), the precursor to pentadecanoyl-CoA, has been identified as a dual partial agonist for PPARα and PPARδ.[5][6] This activation can lead to the upregulation of genes involved in fatty acid oxidation and energy expenditure. While the direct effect of this compound on PPARs has not been explicitly studied, other monounsaturated fatty acids are known to be PPAR agonists.[7] It is plausible that this compound also modulates PPAR activity, potentially with different potency and isoform selectivity compared to its saturated counterpart.
AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP:ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes. Long-chain fatty acids and their CoA esters can activate AMPK.[8] Pentadecanoic acid (C15:0) has been shown to activate AMPK, contributing to its beneficial metabolic effects.[9][10][11][12] The activation of AMPK by this compound is yet to be directly demonstrated, but it is a likely mechanism of action given the known effects of other unsaturated fatty acids.
Experimental Protocols
Measurement of Fatty Acid β-Oxidation
A common method to assess the rate of β-oxidation involves the use of radiolabeled fatty acids in isolated mitochondria or intact cells.[3][13][14]
-
Cell/Mitochondria Preparation: Isolate mitochondria or culture cells of interest (e.g., hepatocytes, myocytes).
-
Substrate Incubation: Incubate the biological sample with either [1-¹⁴C]-(9Z)-pentadecenoic acid or [1-¹⁴C]-pentadecanoic acid. These fatty acids will be intracellularly converted to their CoA esters.
-
Separation of Products: After a defined incubation period, the reaction is stopped, and the water-soluble metabolic products (acetyl-CoA and other short-chain acyl-CoAs) are separated from the unoxidized fatty acid substrate.
-
Quantification: The amount of radioactivity in the aqueous phase is measured using a scintillation counter, which reflects the rate of β-oxidation.
PPAR Activation Assay
Reporter gene assays are frequently used to determine the ability of a compound to activate PPARs.
-
Cell Transfection: A suitable cell line is co-transfected with two plasmids: one expressing a specific PPAR isoform (α, δ, or γ) and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).
-
Compound Treatment: The transfected cells are treated with varying concentrations of (9Z)-pentadecenoic acid or pentadecanoic acid (which will be converted to their CoA esters intracellularly).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. An increase in luciferase activity indicates activation of the PPAR isoform.
Visualizations
Figure 1. Comparative metabolic pathways of pentadecanoyl-CoA and this compound.
Figure 2. Putative signaling roles of pentadecanoyl-CoA and this compound.
Conclusion
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fatty15.com [fatty15.com]
- 10. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Isomeric Differentiation of Pentadecenoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of lipid molecules is paramount to understanding their diverse biological roles and for the development of novel therapeutics. Pentadecenoyl-CoA, a 15-carbon monounsaturated fatty acyl-coenzyme A, exists as various positional isomers depending on the location of the carbon-carbon double bond within the acyl chain. These isomers can have distinct metabolic fates and signaling properties. Consequently, the ability to differentiate and quantify these isomers is a critical analytical challenge. This guide provides an objective comparison of mass spectrometry-based methods for the isomeric differentiation of pentadecenoyl-CoA, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometric Approaches
The differentiation of pentadecenoyl-CoA isomers by mass spectrometry is not straightforward due to their identical mass-to-charge ratios. Standard tandem mass spectrometry (MS/MS) of the intact molecule often yields fragments related to the coenzyme A moiety, providing limited information about the acyl chain structure. To overcome this, several strategies have been developed, primarily focusing on derivatization of the double bond to induce position-specific fragmentation or employing advanced MS techniques.
Here, we compare three prominent approaches:
-
Collision-Induced Dissociation (CID) of Underivatized Pentadecenoyl-CoA: This is the most direct method but often provides insufficient information for unambiguous isomer identification.
-
Paternò-Büchi (PB) Reaction Coupled with Tandem Mass Spectrometry: This involves a photochemical derivatization of the double bond, leading to characteristic fragmentation patterns that reveal the original position of the double bond.
-
Epoxidation followed by Tandem Mass Spectrometry: Chemical epoxidation of the double bond and subsequent fragmentation can also yield isomer-specific product ions.
The following table summarizes the key performance characteristics of these methods, extrapolated from studies on similar monounsaturated fatty acids and acyl-CoAs.
| Method | Principle | Key Strengths | Key Limitations | Typical Sensitivity | Reference(s) |
| CID of Underivatized Acyl-CoA | Direct fragmentation of the precursor ion. | Simple, no derivatization required. | Often fails to produce diagnostic ions for double bond localization. | Moderate | [1](2--INVALID-LINK-- |
| Paternò-Büchi (PB) Reaction-MS/MS | [2+2] photocycloaddition of a carbonyl compound (e.g., acetone) to the double bond, forming an oxetane. CID of the derivatized ion yields fragments indicative of the double bond position. | High specificity for double bond localization, applicable to various lipid classes. | Requires photochemical derivatization step, which can be complex to optimize. | High | [3](4--INVALID-LINK-- |
| Epoxidation-MS/MS | Chemical conversion of the double bond to an epoxide ring. CID of the epoxidized ion produces fragments that pinpoint the original double bond location. | Relatively simple derivatization, produces abundant diagnostic fragment ions. | Derivatization may not be 100% efficient and can produce side products. | High | [5](5) |
Experimental Protocols
Protocol 1: Extraction of Fatty Acyl-CoAs from Biological Samples
This protocol describes a general method for the extraction of fatty acyl-CoAs from cultured cells or tissues.[6][7]
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Internal standards (e.g., heptadecanoyl-CoA)
-
Sample homogenization equipment (e.g., sonicator, tissue lyser)
-
Centrifuge
Procedure:
-
Homogenize frozen tissue powder or cell pellets in ice-cold 80% methanol containing an appropriate internal standard.
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the fatty acyl-CoAs.
-
The extract can be directly analyzed by LC-MS/MS or subjected to further cleanup using solid-phase extraction (SPE) if significant matrix effects are observed.
Protocol 2: LC-MS/MS Analysis of Pentadecenoyl-CoA
This is a general workflow for the analysis of fatty acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion for pentadecenoyl-CoA ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). For underivatized pentadecenoyl-CoA, a common transition is the neutral loss of the phosphopantetheine moiety.
-
Collision Energy: Optimized for the specific instrument and analyte to achieve maximal fragmentation and sensitivity.
Protocol 3: Paternò-Büchi Derivatization for Double Bond Localization
This protocol outlines the general steps for the Paternò-Büchi reaction prior to MS analysis, adapted from methods for free fatty acids.[3][9]
Materials:
-
Acetone (or other suitable carbonyl compound)
-
UV light source (e.g., 254 nm)
-
Reaction vessel transparent to UV light (e.g., quartz cuvette)
Procedure:
-
The extracted acyl-CoA sample is dissolved in a solvent containing a high concentration of the carbonyl reagent (e.g., acetone).
-
The solution is irradiated with UV light for a specific duration to induce the [2+2] photocycloaddition reaction. The reaction time needs to be optimized to maximize derivatization while minimizing degradation.
-
The derivatized sample is then analyzed by LC-MS/MS. The precursor ion of the oxetane-modified pentadecenoyl-CoA is selected for fragmentation.
-
CID of the derivatized ion will produce characteristic fragments that cleave at the original position of the double bond, allowing for unambiguous isomer identification.
Mandatory Visualizations
Caption: General experimental workflow for the isomeric differentiation of pentadecenoyl-CoA.
Caption: Plausible metabolic pathways involving pentadecenoyl-CoA isomers.
Biological Significance of Pentadecenoyl-CoA Isomers
While research on the specific biological roles of pentadecenoyl-CoA isomers is still emerging, the metabolism of odd-chain fatty acids is of growing interest. Pentadecanoic acid (C15:0), the saturated precursor, has been associated with various health benefits, including reduced risk of type 2 diabetes and cardiovascular disease.[10][11] The desaturation of pentadecanoyl-CoA would be catalyzed by stearoyl-CoA desaturases (SCDs) or fatty acid desaturases (FADS) to produce various pentadecenoyl-CoA isomers.
These isomers can then be incorporated into complex lipids, such as phospholipids and triglycerides, potentially altering membrane fluidity and lipid droplet dynamics. Furthermore, as with other fatty acyl-CoAs, pentadecenoyl-CoA isomers can be utilized in β-oxidation, yielding propionyl-CoA which can enter the Krebs cycle. They may also serve as substrates for protein acylation, a post-translational modification that can regulate protein function and localization. The specific double bond position likely influences the substrate specificity for these enzymes and the biophysical properties of the resulting lipids, highlighting the importance of isomer-specific analysis.
Conclusion
The isomeric differentiation of pentadecenoyl-CoA by mass spectrometry is a challenging but achievable task. While direct CID of the underivatized molecule is the simplest approach, it often lacks the specificity required for unambiguous identification. Derivatization methods, such as the Paternò-Büchi reaction or epoxidation, coupled with tandem mass spectrometry, offer robust and specific solutions for pinpointing the double bond position. The choice of method will depend on the specific research question, available instrumentation, and the complexity of the biological matrix. As our understanding of the distinct biological roles of fatty acyl-CoA isomers grows, the application of these advanced analytical techniques will be crucial for advancing research in lipid metabolism and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach enabled by photochemical reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome | MDPI [mdpi.com]
Cross-validation of (9Z)-pentadecenoyl-CoA quantification methods
A comparative analysis of analytical methods is crucial for researchers to select the most appropriate technique for their specific needs. This guide provides a detailed cross-validation of two distinct methods for the quantification of (9Z)-pentadecenoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this specific long-chain acyl-coenzyme A.
Comparison of Quantitative Performance
The selection of a quantification method is often dictated by the required sensitivity, specificity, and overall performance. LC-MS/MS is generally considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1][2] HPLC-UV offers a more accessible but less sensitive alternative. The following table summarizes the key quantitative performance parameters for each method, based on data reported for long-chain acyl-CoAs.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | Low picomole to femtomole range | Low picomole range[3] |
| Limit of Quantification (LOQ) | Low picomole range | High picomole range |
| **Linearity (R²) ** | > 0.99[4][5] | > 0.99 |
| Inter-Assay Precision (CV%) | 5-15%[5][6] | 10-20% |
| Intra-Assay Precision (CV%) | < 10%[5][6] | < 15% |
| Accuracy (%) | 90-115%[6] | 85-115% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are the methodologies for the two compared techniques.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound.
1. Sample Preparation (Tissue)
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v).[1]
-
Include an internal standard, such as C17:0-CoA or a stable isotope-labeled this compound, in the extraction solvent for accurate quantification.[7]
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for analysis.
2. Liquid Chromatography (LC)
-
Column: Use a reversed-phase column, such as a C18 or C8 column (e.g., Acquity UPLC C8).[5]
-
Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (e.g., 0.1% NH₄OH).[5]
-
Mobile Phase B: Acetonitrile with ammonium hydroxide.
-
Gradient: Employ a gradient elution to separate this compound from other acyl-CoAs and matrix components.
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Use positive ion electrospray ionization (ESI+).[5]
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8]
-
MRM Transitions:
-
Quantifier: Monitor the transition of the precursor ion [M+H]⁺ of this compound to a specific product ion.
-
Qualifier: Monitor a second transition for confirmation.
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a more traditional approach and is suitable for laboratories without access to a mass spectrometer.
1. Sample Preparation
-
Follow the same sample preparation protocol as for LC-MS/MS, including the use of an internal standard. Perchloric acid extraction can also be utilized.[3]
2. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used (e.g., Spherisorb ODS II, 5-µm).[9]
-
Mobile Phase A: Potassium phosphate (B84403) buffer (e.g., 220 mM, pH 4.0).[9]
-
Mobile Phase B: Methanol/chloroform mixture (e.g., 98:2, v/v).[9]
-
Gradient: A binary gradient is used to achieve separation of the different acyl-CoA species.
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintain at a controlled ambient temperature.
3. UV Detection
-
Wavelength: Monitor the column effluent at 254 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of the Coenzyme A molecule.[9]
-
Data Analysis: Identify this compound based on its retention time compared to a standard. Quantify using the peak area relative to a calibration curve constructed from standards of known concentrations.
Visualizing the Methodologies
The following diagrams illustrate the workflows and a logical comparison of the two quantification methods.
Caption: Experimental workflows for LC-MS/MS and HPLC-UV quantification.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of Odd- and Even-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional distinctions between odd- and even-chain acyl-CoAs, crucial intermediates in fatty acid metabolism. Understanding these differences is paramount for research in metabolic diseases, nutritional science, and the development of therapeutic agents targeting metabolic pathways. This document outlines their divergent metabolic fates, presents supporting experimental data, and provides detailed methodologies for their analysis.
Core Functional Differences: A Tale of Two Fates
The primary functional divergence between odd- and even-chain acyl-CoAs lies in the end-products of their β-oxidation. While both types of fatty acids are catabolized to generate energy, their final breakdown products have distinct metabolic implications.
Even-chain acyl-CoAs , which include the majority of naturally occurring fatty acids like palmitate (C16) and stearate (B1226849) (C18), are degraded exclusively to acetyl-CoA .[1] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for ketogenesis in the liver.[2][3]
Odd-chain acyl-CoAs , such as pentadecanoate (B1260718) (C15:0) and heptadecanoate (C17:0), undergo β-oxidation to produce multiple units of acetyl-CoA and a single terminal three-carbon unit, propionyl-CoA .[1][4][5] This propionyl-CoA molecule embarks on a separate metabolic journey with significant consequences for cellular metabolism.
The Anaplerotic Role of Odd-Chain Acyl-CoAs
The most significant functional distinction is the anaplerotic role of odd-chain acyl-CoAs. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, thereby replenishing the cycle's intermediates.[5] This process is crucial for maintaining the integrity of the TCA cycle, especially under conditions of high energy demand or when intermediates are withdrawn for biosynthetic purposes (cataplerosis). This anaplerotic potential makes odd-chain fatty acids "glucogenic," as the replenished oxaloacetate can be a precursor for gluconeogenesis.
Even-chain fatty acids, yielding only acetyl-CoA, are not considered anaplerotic. The two carbons from acetyl-CoA that enter the TCA cycle are subsequently lost as CO2 during the cycle, resulting in no net increase in TCA cycle intermediates.
Quantitative Comparison of Metabolic Parameters
While direct comparative studies are limited, the available data consistently indicate differences in the metabolic handling of odd- and even-chain fatty acids.
| Parameter | Odd-Chain Acyl-CoAs (e.g., Heptadecanoyl-CoA) | Even-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) | References |
| β-Oxidation End Product | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA only | [1][4] |
| Anaplerotic Potential | High (via conversion of propionyl-CoA to succinyl-CoA) | None | [5] |
| Gluconeogenic Potential | Yes | No | |
| Relative Oxidation Rate | Generally considered to be a less favorable substrate for β-oxidation related enzymes | Generally considered to be a more favorable substrate for β-oxidation related enzymes | [6][7] |
| Tissue Accumulation | Tend to accumulate more, particularly in adipose tissue | Lower tendency for accumulation in adipose tissue | [6][7] |
Metabolic Pathways: A Visual Comparison
The following diagrams illustrate the distinct metabolic fates of even- and odd-chain acyl-CoAs.
Caption: Metabolic fate of even-chain acyl-CoAs.
Caption: Metabolic fate of odd-chain acyl-CoAs.
Experimental Protocols
Accurate analysis of acyl-CoAs is crucial for understanding their metabolic roles. Below are detailed methodologies for their quantification and the study of their metabolism.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of a wide range of acyl-CoA species in biological samples.
a. Sample Preparation (from Liver Tissue)
-
Tissue Homogenization: Immediately after collection, freeze-clamp approximately 100-200 mg of liver tissue in liquid nitrogen to halt metabolic activity.
-
Extraction: Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).
-
Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
b. LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes, followed by a 5-minute hold at 98% B and a 5-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA species of interest. A common transition involves the neutral loss of the 4'-phosphopantetheine (B1211885) group.
-
Instrumentation: A triple quadrupole or QTRAP mass spectrometer is recommended for its sensitivity and specificity in MRM mode.
-
c. Data Analysis:
-
Quantify the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Caption: Workflow for acyl-CoA analysis by LC-MS/MS.
Stable Isotope Tracing of Fatty Acid Metabolism
This protocol uses stable isotope-labeled fatty acids to trace their metabolic fate in vivo or in cell culture.
a. Experimental Design (In Vivo Mouse Model)
-
Tracer Administration: Administer a stable isotope-labeled fatty acid (e.g., U-¹³C₁₆-palmitic acid or U-¹³C₁₇-heptadecanoic acid) to mice via oral gavage or intravenous infusion.
-
Time Course: Collect blood and tissue samples at various time points after tracer administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process tissue samples as described in the LC-MS/MS protocol to extract metabolites. Plasma samples can be used directly for fatty acid analysis after extraction.
b. Analysis of Isotope Enrichment
-
Acyl-CoA Analysis: Analyze the isotopic enrichment of the acyl-CoA pool using LC-MS/MS, monitoring for the mass shift corresponding to the incorporated stable isotopes.
-
Fatty Acid Analysis (GC-MS):
-
Derivatization: Convert total fatty acids in the sample to their fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
GC Separation: Separate the FAMEs on a suitable capillary column (e.g., a polar column like a BPX70).
-
MS Detection: Analyze the eluting FAMEs using a mass spectrometer in electron ionization (EI) mode.
-
-
Data Interpretation:
-
Calculate the rate of appearance and disappearance of the labeled fatty acid to determine its flux through different metabolic pathways.
-
Measure the isotopic enrichment in downstream metabolites (e.g., TCA cycle intermediates) to quantify the contribution of the fatty acid to these pathways.
-
Caption: Workflow for stable isotope tracing of fatty acid metabolism.
Conclusion
The functional differences between odd- and even-chain acyl-CoAs are fundamental to cellular metabolism. The anaplerotic capability of odd-chain acyl-CoAs, stemming from the production of propionyl-CoA, distinguishes them as key contributors to TCA cycle integrity and potential gluconeogenic precursors. In contrast, even-chain acyl-CoAs primarily serve as ketogenic and energy-yielding substrates. These distinctions have profound implications for metabolic health and disease, and the provided experimental protocols offer robust methods for their further investigation. A deeper understanding of these pathways will undoubtedly fuel the development of novel therapeutic strategies for a range of metabolic disorders.
References
- 1. metsol.com [metsol.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of odd-numbered fatty acids and even-numbered fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Lipidomics of Tissues: A Focus on Odd-Chain Fatty Acids and the Elusive C15:1
A comprehensive guide for researchers, scientists, and drug development professionals on the tissue-specific distribution and analysis of lipids, with a special focus on odd-chain fatty acids. This guide addresses the current landscape of knowledge regarding pentadecenoic acid (C15:1) and provides a framework for its future investigation.
Introduction
The field of lipidomics, the large-scale study of lipids in biological systems, has unveiled the critical role of these molecules in health and disease. While even-chain fatty acids are predominant and extensively studied, the less abundant odd-chain fatty acids are gaining attention for their potential as biomarkers and bioactive molecules.[1] Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), for instance, have been linked to the consumption of dairy fat and may have implications for metabolic diseases.[2] This guide delves into the comparative lipidomics of tissues with a focus on the monounsaturated odd-chain fatty acid, C15:1 (pentadecenoic acid).
It is important to note that while the interest in odd-chain fatty acids is growing, specific quantitative data on the distribution of C15:1 across different tissues is scarce in current scientific literature. Therefore, this guide will provide a broader context by including data on the more studied C15:0 and outlining the general metabolism of odd-chain fatty acids, which is applicable to C15:1.
Quantitative Lipid Data
| Fatty Acid | Plasma (% of total fatty acids) | Erythrocytes (% of total fatty acids) |
| Saturated | ||
| C14:0 (Myristic) | 1.0 - 2.0 | 0.5 - 1.0 |
| C15:0 (Pentadecanoic) | 0.16 - 0.24[3] | 0.17 - 0.24[3] |
| C16:0 (Palmitic) | 20 - 25 | 20 - 25 |
| C18:0 (Stearic) | 10 - 15 | 15 - 20 |
| Monounsaturated | ||
| C16:1 (Palmitoleic) | 2 - 5 | 0.5 - 1.5 |
| C18:1 (Oleic) | 20 - 30 | 15 - 20 |
| Polyunsaturated | ||
| C18:2 (Linoleic) | 20 - 30 | 10 - 15 |
| C20:4 (Arachidonic) | 5 - 10 | 15 - 20 |
| C22:6 (DHA) | 1 - 3 | 2 - 5 |
Note: The values presented are approximate and can vary based on diet, age, and health status. Data for C15:1 is not included due to a lack of consistent reporting in the literature.
Experimental Protocols
A standardized workflow is crucial for reliable and reproducible lipidomics studies. The following protocol outlines a typical approach for the analysis of lipids in tissue samples.
Tissue Homogenization
-
Objective: To disrupt the tissue structure and release the lipids.
-
Procedure:
-
Weigh the frozen tissue sample (typically 50 mg).[4]
-
Add a suitable volume of ice-cold homogenization solvent. A common choice is a chloroform (B151607):methanol (B129727) mixture (2:1, v/v) at a ratio of 20 µL of solvent per 1 mg of tissue.[4]
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice to minimize enzymatic degradation.
-
Lipid Extraction
-
Objective: To separate lipids from other cellular components. The Folch and Bligh-Dyer methods are widely used.[4]
-
Procedure (Modified Folch Extraction):
-
To the tissue homogenate, add internal standards representing different lipid classes to correct for extraction efficiency.
-
Add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 2:1:0.8.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for analysis.
-
Lipid Analysis by Mass Spectrometry
-
Objective: To identify and quantify individual lipid species. Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical platform.
-
Procedure:
-
Chromatographic Separation: The lipid extract is injected into an ultra-high performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate lipids based on their polarity.[4]
-
Mass Spectrometry Detection: The separated lipids are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data can be acquired in both positive and negative ionization modes to detect a wider range of lipid classes.[5]
-
Lipid Identification and Quantification: Lipid species are identified based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantification is achieved by comparing the peak area of the identified lipid to that of a known concentration of an internal standard.[6]
-
Signaling Pathways and Metabolism
Specific signaling pathways directly involving C15:1 have not been well-elucidated. However, as an odd-chain fatty acid, its metabolism follows a known pathway.
Beta-Oxidation of Odd-Chain Fatty Acids
Odd-chain fatty acids undergo beta-oxidation in the mitochondria, similar to even-chain fatty acids. The final cycle, however, produces one molecule of propionyl-CoA and one molecule of acetyl-CoA, instead of two molecules of acetyl-CoA.[7] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[7][8]
Figure 1: Metabolic pathway of odd-chain fatty acid beta-oxidation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative lipidomics study of tissue samples.
Figure 2: A typical experimental workflow for tissue lipidomics.
Conclusion
The study of odd-chain fatty acids, including C15:1, is a promising area of lipid research. While quantitative data on the tissue-specific distribution of C15:1 remains limited, the established methodologies for lipidomics provide a clear path for future investigations. The metabolic pathways of odd-chain fatty acids are generally understood, offering a basis for interpreting the biological significance of these lipids once more comprehensive data becomes available. This guide provides a foundational understanding and practical framework for researchers venturing into the comparative lipidomics of tissues with a focus on these intriguing, less-abundant fatty acids.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome [mdpi.com]
- 4. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. There is detectable variation in the lipidomic profile between stable and progressive patients with idiopathic pulmonary fibrosis (IPF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistryclub.com [biochemistryclub.com]
- 8. youtube.com [youtube.com]
Revolutionizing Lipidomics: A Comparative Guide to the Quantification of (9Z)-Pentadecenoyl-CoA
In the intricate world of lipidomics, the precise quantification of lipid metabolites is paramount for understanding cellular processes and advancing drug development. Among these, (9Z)-pentadecenoyl-CoA, a long-chain acyl-coenzyme A, plays a crucial role in various metabolic pathways. Its accurate measurement, however, presents significant analytical challenges. This guide provides a comprehensive comparison of the state-of-the-art stable isotope dilution method using liquid chromatography-mass spectrometry (LC-MS/MS) with alternative quantification techniques, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Dilution LC-MS/MS
The quantification of this compound and other long-chain acyl-CoAs is most accurately achieved through stable isotope dilution LC-MS/MS.[1][2] This method is renowned for its high specificity and sensitivity, overcoming the limitations of traditional analytical techniques.[2][3] The core principle lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This standard is spiked into the sample at a known concentration, allowing for precise quantification by comparing the mass spectrometric response of the analyte to that of the standard. This approach effectively corrects for variations in sample extraction, matrix effects, and instrument response.[4]
A significant hurdle in this methodology has been the availability of suitable heavy isotope standards, which are challenging to prepare by chemical synthesis.[1][5] To address this, innovative biosynthetic methods have been developed, such as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[1][5][6] The SILEC approach utilizes cell cultures to produce customized stable isotope-labeled standards with high isotopic purity (>98%).[1][5] For acyl-CoAs, cells are cultured in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenic acid (Vitamin B5).[1][7][8] This results in the cellular production of a full suite of acyl-CoAs with a labeled CoA moiety, which can then be used as internal standards.[7][8][9]
Experimental Workflow for Quantification using SILEC-generated Standards
Caption: Workflow for acyl-CoA quantification using SILEC standards.
Comparison of Quantification Methods
While stable isotope dilution LC-MS/MS is the superior method, other techniques have been employed for acyl-CoA analysis. The following table provides a comparative overview:
| Method | Principle | Advantages | Disadvantages | Sensitivity | Specificity |
| Stable Isotope Dilution LC-MS/MS | Mass spectrometry with a co-eluting, mass-shifted internal standard. | High accuracy and precision, corrects for matrix effects and extraction loss.[2][4] | Requires access to a mass spectrometer and stable isotope-labeled standards.[1] | Very High (fmol to pmol range)[1] | Very High |
| HPLC with UV Detection | Separation by liquid chromatography and detection by UV absorbance. | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity, prone to interference from co-eluting compounds.[3] | Low | Moderate |
| HPLC with Fluorometric Detection | Derivatization of the thiol group followed by fluorescence detection. | Higher sensitivity than UV detection. | Requires a derivatization step which can be time-consuming and introduce variability.[3] | Moderate | Moderate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High chromatographic resolution for isomeric fatty acids.[10] | Requires a time-consuming derivatization step to make acyl-CoAs volatile.[3] | High | High |
Experimental Protocols
This protocol is adapted from the SILEC methodology.[1][5]
-
Cell Culture: Mouse Hepa 1c1c7 cells are cultured in a pantothenic acid-free medium supplemented with [¹³C₃¹⁵N₁]-pantothenic acid and (9Z)-pentadecenoic acid.
-
Cell Lysis and Extraction: Cells are harvested, and acyl-CoAs are extracted using a solution of acetonitrile:2-propanol:methanol (3:1:1) and 100 mM potassium phosphate (B84403) monobasic (pH 4.9).[3]
-
Purification: The extract is purified using solid-phase extraction (SPE) to isolate the acyl-CoA fraction.
-
Purity Assessment: The isotopic purity of the generated this compound standard is determined by LC-MS/MS to be >98%.[1]
-
Sample Preparation: A known amount of biological tissue (e.g., ~40 mg of frozen mouse liver) is homogenized in a freshly prepared solution of 100 mM potassium phosphate monobasic (pH 4.9).[3]
-
Internal Standard Spiking: A precise amount of the biosynthesized ¹³C,¹⁵N-labeled this compound internal standard is added to the homogenate.
-
Extraction: The acyl-CoAs are extracted using an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol) and subsequently purified via solid-phase extraction.[3]
-
LC-MS/MS Analysis: The purified extract is analyzed by UPLC-MS/MS.
-
Chromatography: Separation is achieved on a reverse-phase C18 column using a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode using selected reaction monitoring (SRM).[3] The transitions monitored would be specific for the unlabeled (endogenous) and labeled (internal standard) this compound.
-
Acyl-CoA Metabolism and Quantification Pathway
Caption: Overview of acyl-CoA metabolism and quantification.
Quantitative Data Summary
The following table presents representative data from a validation study for the quantification of long-chain acyl-CoAs using a stable isotope dilution LC-MS/MS method.[2]
| Analyte | Tissue | Concentration Range (pmol/mg) | Accuracy (%) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) |
| Palmitoyl-CoA (C16:0) | Mouse Liver | 5 - 50 | 98.2 - 105.4 | 4.5 - 9.8 | 2.1 - 5.3 |
| Palmitoleoyl-CoA (C16:1) | Mouse Liver | 1 - 20 | 96.5 - 108.1 | 5.1 - 11.2 | 2.8 - 6.1 |
| Stearoyl-CoA (C18:0) | Mouse Liver | 2 - 30 | 95.9 - 106.7 | 3.8 - 10.5 | 1.9 - 4.9 |
| Oleoyl-CoA (C18:1) | Mouse Liver | 10 - 100 | 97.1 - 104.3 | 2.6 - 8.9 | 1.2 - 4.4 |
| Linoleoyl-CoA (C18:2) | Mouse Liver | 1 - 15 | 94.8 - 110.8 | 6.2 - 12.2 | 3.5 - 7.2 |
Data is illustrative and based on published performance characteristics for similar long-chain acyl-CoAs.
Conclusion
For researchers, scientists, and drug development professionals requiring high-fidelity quantification of this compound, the stable isotope dilution LC-MS/MS method is unequivocally the technique of choice. Its superior sensitivity, specificity, and accuracy, particularly when coupled with biosynthetically generated stable isotope-labeled standards, provide a robust platform for advancing our understanding of lipid metabolism and its role in health and disease. While alternative methods exist, they do not offer the same level of confidence and quantitative rigor necessary for cutting-edge research and development.
References
- 1. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
Assessing the Purity of Synthetic (9Z)-Pentadecenoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing synthetic (9Z)-pentadecenoyl-CoA, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate method. As specific purity data for this compound is not always publicly available from commercial suppliers, this guide will also draw comparisons with the closely related and well-characterized long-chain unsaturated acyl-CoA, oleoyl-CoA, as a representative analogue.
Comparison of Analytical Techniques for Purity Assessment
The purity of synthetic long-chain unsaturated acyl-CoAs like this compound can be determined using several analytical techniques, each with its own advantages in terms of sensitivity, specificity, and the type of information it provides. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC-UV | Separates the sample based on polarity, and the adenine (B156593) ring of the CoA moiety is detected by UV absorbance (typically at 260 nm). | Percentage of the main peak area relative to the total peak area, indicating the presence of UV-absorbing impurities. | ≥95% | Robust, widely available, and provides quantitative data on UV-active impurities. | May not detect non-UV absorbing impurities. Co-elution of impurities with the main peak can lead to inaccurate results. |
| LC-MS/MS | Separates the sample by liquid chromatography, followed by mass spectrometry to identify and quantify the target molecule and any impurities based on their mass-to-charge ratio and fragmentation patterns. | Confirms the molecular weight of the target compound and identifies potential impurities, including isomers and degradation products. Provides high sensitivity and specificity. | ≥98% | Highly sensitive and specific, allowing for the identification of a wide range of impurities, including those that are not UV-active. | Requires more specialized equipment and expertise. Quantification can be more complex than with HPLC-UV. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Confirms the chemical structure of the molecule and can be used for quantitative purity assessment (qNMR) by comparing the integral of specific protons of the analyte to that of a certified internal standard. | Can be used for absolute purity determination. | Provides detailed structural information and can be used for absolute quantification without the need for a specific standard of the impurity. | Lower sensitivity compared to LC-MS/MS. Can be complex to interpret for large molecules and may not detect trace-level impurities. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is a general method for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Sample: this compound dissolved in a suitable solvent (e.g., water or buffer)
Procedure:
-
Set the UV detector to 260 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the sample using a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A (buffer). A typical gradient might be:
-
0-10 min: 10-50% B
-
10-25 min: 50-80% B
-
25-30 min: 80-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Monitor the elution profile and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the analysis of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 or C8 column suitable for mass spectrometry
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: this compound dissolved in a suitable solvent
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Separate the components using a gradient elution similar to the HPLC-UV method.
-
Perform mass spectrometric analysis in positive ion mode.
-
Monitor for the precursor ion of this compound and its characteristic product ions. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.
-
Analyze the data to confirm the identity of the main peak and to identify any impurities based on their mass-to-charge ratios and fragmentation patterns.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of qNMR for the absolute purity determination of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample: this compound
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to specific, well-resolved protons of both the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_standard = purity of the internal standard
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Workflow for assessing the purity of synthetic this compound.
Caption: Relationship between analytical techniques and the information obtained for purity assessment.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthetic this compound, ensuring the integrity and reliability of their scientific investigations. For routine quality control, HPLC-UV provides a robust and straightforward method. For more in-depth analysis and troubleshooting, LC-MS/MS and NMR spectroscopy offer invaluable tools for impurity identification and structural confirmation.
Safety Operating Guide
Proper Disposal of (9Z)-Pentadecenoyl-CoA: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (9Z)-pentadecenoyl-CoA is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this substance responsibly, based on established safety protocols. Adherence to these guidelines, in conjunction with your institution's specific waste management policies, is essential.
Hazard and Safety Overview
This compound is classified with specific health and environmental hazards. According to safety data sheets, it is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern during disposal.
Personal Protective Equipment (PPE) Requirements:
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Protective Gloves: Nitrile or other chemically resistant gloves.
-
Protective Clothing: A standard laboratory coat.
-
Eye/Face Protection: Safety glasses or goggles.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed by a licensed and approved waste disposal facility[1]. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Properly label a dedicated waste container for this compound waste. The label should clearly state the chemical name and associated hazards.
-
This waste should be segregated from other laboratory waste streams unless institutional guidelines permit co-disposal with similar non-halogenated organic compounds.
Step 2: Preparing the Waste Container
-
Select a container that is chemically compatible and can be securely sealed. A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable.
-
For solutions, ensure the container has adequate headspace to accommodate any potential vapor pressure changes.
Step 3: Waste Collection
-
Carefully transfer the this compound waste into the designated, labeled container.
-
If the substance is in a solid form, use a dedicated scoop or spatula.
-
If it is in a solution, pour it carefully to avoid splashing. A funnel may be useful.
-
Avoid mixing with incompatible materials. While specific incompatibility data for this compound is not extensively detailed, as a general precaution, avoid mixing with strong oxidizing agents, acids, or bases.
Step 4: Decontamination of Empty Containers and Labware
-
Thoroughly rinse any empty containers or labware that came into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or a detergent solution).
-
The first rinseate should be collected and treated as hazardous waste, adding it to your this compound waste container. Subsequent rinses may be disposed of according to standard laboratory procedures, depending on institutional policy.
Step 5: Storage Pending Disposal
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.
-
The storage area should be locked or otherwise accessible only to authorized personnel[1].
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Provide the EHS team with an accurate description of the waste, including its composition and volume.
-
The EHS department will then manage the final disposal through an approved waste disposal contractor.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available safety documents, the following table summarizes general physical and chemical properties for related long-chain fatty acids to provide context.
| Property | Value | Source |
| Physical State | Solid or Powder | [2][3] |
| Appearance | White | [2][3] |
| Odor | Odorless | [2][3] |
| Flash Point | > 110 °C / > 230 °F | [2][3] |
Note: This data is for pentadecanoic acid, a related compound, and should be used for general reference only.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling (9Z)-pentadecenoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for (9Z)-pentadecenoyl-CoA was not located. The following guidance is based on best practices for handling similar long-chain fatty acyl-CoA compounds and general laboratory safety principles. Researchers should always conduct a thorough risk assessment before beginning any new procedure.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Nitrile gloves. Inspect for any perforations before use. - Eye Protection: Safety glasses with side shields. - Respiratory Protection: Use in a well-ventilated area. For powdered forms that may become airborne, work within a chemical fume hood or use a certified respirator. - Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | - Gloves: Nitrile gloves. Consider double-gloving if there is a potential for splashing. - Eye Protection: Chemical safety goggles are required to protect against splashes. - Respiratory Protection: All work should be performed inside a certified chemical fume hood. - Lab Coat: A chemical-resistant lab coat or apron should be worn over a standard lab coat. |
| Conducting Reactions and Analysis | - Gloves: Nitrile gloves. - Eye Protection: Chemical safety goggles. - Respiratory Protection: Work must be conducted within a properly functioning chemical fume hood. - Lab Coat: Chemical-resistant lab coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Pre-Handling Preparations:
-
Consult available safety information: Although a specific SDS is unavailable, review any supplier-provided information and general safety guidelines for acyl-CoA compounds.
-
Ensure fume hood functionality: Verify that the chemical fume hood is certified and functioning correctly.
-
Locate safety equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Assemble PPE: Gather all necessary PPE as detailed in the table above.
-
Prepare waste container: Designate a clearly labeled waste container for this compound waste.
2. Handling the Chemical:
-
Don PPE: Put on all appropriate PPE before entering the designated handling area.
-
Work in a fume hood: Perform all manipulations of this compound, especially the handling of the solid form and preparation of solutions, inside a chemical fume hood to prevent inhalation of any aerosols or dust.
-
Avoid direct contact: Prevent contact with skin, eyes, and clothing.
-
Use appropriate tools: Employ spatulas or other suitable tools for transferring the solid material to avoid contamination and exposure.
-
Keep containers closed: When not in use, ensure the container is tightly sealed to prevent contamination and potential degradation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Place any disposable lab supplies contaminated with this compound, such as pipette tips, weighing paper, and gloves, into the designated, labeled solid chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed liquid chemical waste container. Do not mix with other incompatible waste streams.
2. Disposal Procedure:
-
Follow institutional guidelines: Adhere to your institution's specific chemical waste disposal procedures.
-
Do not pour down the drain: this compound should not be disposed of in the sanitary sewer system.
-
Arrange for pickup: Once the waste container is full, arrange for its collection by your institution's environmental health and safety department.
Experimental Workflow
The following diagram illustrates the key stages of handling and disposing of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
